Product packaging for 2-(4-Bromophenoxy)acetonitrile(Cat. No.:CAS No. 39489-67-3)

2-(4-Bromophenoxy)acetonitrile

Cat. No.: B1268839
CAS No.: 39489-67-3
M. Wt: 212.04 g/mol
InChI Key: PMDDXFGYBKIPKR-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)acetonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B1268839 2-(4-Bromophenoxy)acetonitrile CAS No. 39489-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDDXFGYBKIPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344690
Record name 2-(4-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39489-67-3
Record name 2-(4-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: The request specified "2-(4-Bromophenoxy)acetonitrile." However, publicly available scientific data predominantly refers to the closely related compound, "2-(4-Bromophenyl)acetonitrile." This guide will focus on the latter, providing a comprehensive overview of its chemical properties, synthesis, and potential applications. Information on related "phenoxy" structures will be included where relevant to provide a broader context.

Introduction

2-(4-Bromophenyl)acetonitrile, also known as 4-bromobenzyl cyanide, is an organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1][2] Its structure, featuring a bromine-substituted phenyl ring and a reactive nitrile group, makes it a valuable building block in medicinal chemistry and materials science for the development of pharmaceuticals and other commercially significant products.[1][3] This technical guide provides a detailed overview of its properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of 2-(4-Bromophenyl)acetonitrile are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 16532-79-9[1][4][5]
Molecular Formula C₈H₆BrN[1][2][5]
Molecular Weight 196.04 g/mol [1][6]
Appearance Solid
Melting Point 47-49 °C
Boiling Point 140-141 °C at 13 mmHg
Density 1.51 g/mL at 25 °C
IUPAC Name 2-(4-bromophenyl)acetonitrile[1][6]
Synonyms 4-Bromophenylacetonitrile, p-Bromophenylacetonitrile, 4-Bromobenzyl cyanide[1]

Synthesis of 2-(4-Bromophenyl)acetonitrile

The synthesis of 2-(4-bromophenyl)acetonitrile can be achieved through various methods. One common approach is the oxidative dimerization of 4-bromophenylacetonitrile.[7]

Experimental Protocol: Synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile from 4-Bromophenylacetonitrile [7]

This protocol details the synthesis of a derivative product, illustrating a common reaction type for 2-(4-bromophenyl)acetonitrile.

Materials:

  • 4-bromophenylacetonitrile

  • Anhydrous methanol

  • Sodium methoxide

  • Iodine

  • 1 M HCl

  • Diethyl ether or dichloromethane

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenylacetonitrile (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature and stir the mixture for 15-20 minutes.

  • Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 1 M HCl until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent like diethyl ether three times.

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system to yield 2,3-Bis(4-bromophenyl)fumaronitrile.

A general workflow for the synthesis and subsequent reactions of 2-(4-Bromophenyl)acetonitrile is depicted below.

G start Starting Material: 4-Bromotoluene step1 Bromination start->step1 intermediate 4-Bromobenzyl Bromide step1->intermediate step2 Cyanation intermediate->step2 product 2-(4-Bromophenyl)acetonitrile step2->product reaction1 Hydrolysis product->reaction1 reaction2 Reduction product->reaction2 reaction3 Dimerization product->reaction3 product1 4-Bromophenylacetic Acid reaction1->product1 product2 2-(4-Bromophenyl)ethylamine reaction2->product2 product3 2,3-Bis(4-bromophenyl)fumaronitrile reaction3->product3

A general synthetic workflow for 2-(4-Bromophenyl)acetonitrile and its subsequent reactions.

Key Chemical Reactions and Transformations

The versatility of 2-(4-Bromophenyl)acetonitrile as a synthetic intermediate stems from the reactivity of its nitrile and bromo-substituted phenyl groups.

Transformations of the Nitrile Group:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-bromophenyl)acetic acid.[3]

  • Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can convert the nitrile group into a primary amine, yielding 2-(4-bromophenyl)ethan-1-amine.[3]

Reactions at the Bromine Atom:

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring facilitates various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

The diagram below illustrates these key transformations.

G cluster_nitrile Nitrile Group Transformations cluster_bromine Aryl Bromide Reactions 2-(4-Bromophenyl)acetonitrile 2-(4-Bromophenyl)acetonitrile Hydrolysis Hydrolysis 2-(4-Bromophenyl)acetonitrile->Hydrolysis H₃O⁺ / Δ Reduction Reduction 2-(4-Bromophenyl)acetonitrile->Reduction 1. LiAlH₄ 2. H₂O 2-(4-Bromophenyl)acetic acid 2-(4-Bromophenyl)acetic acid Hydrolysis->2-(4-Bromophenyl)acetic acid 2-(4-Bromophenyl)ethylamine 2-(4-Bromophenyl)ethylamine Reduction->2-(4-Bromophenyl)ethylamine 2-(4-Bromophenyl)acetonitrile_Br 2-(4-Bromophenyl)acetonitrile Suzuki Coupling Suzuki Coupling 2-(4-Bromophenyl)acetonitrile_Br->Suzuki Coupling ArB(OH)₂ Pd catalyst, Base Coupled Product Coupled Product Suzuki Coupling->Coupled Product

Key chemical transformations of 2-(4-Bromophenyl)acetonitrile.

Biological Activity and Applications

While specific details on the biological activity of 2-(4-Bromophenyl)acetonitrile are not extensively documented in publicly available literature, related compounds have shown notable biological effects. For instance, para-bromophenoxy acetic acid has demonstrated antimicrobial activity against various bacteria and fungi.[8] The potential modes of action for such compounds may involve the disruption of cell membranes, interference with cell wall synthesis, or inhibition of protein or nucleic acid synthesis.[8] Acetonitrile extracts of certain natural products have also been studied for their cytoprotective effects against chemotherapeutics.[9]

The primary application of 2-(4-Bromophenyl)acetonitrile is as a key intermediate in the synthesis of pharmaceuticals. For example, it is used in the preparation of new fluorene-based alternating polymers and light-emitting copolymers for organic light-emitting diodes (OLEDs).

Safety and Handling

2-(4-Bromophenyl)acetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[5]

Hazard and Precautionary Statements:

  • Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).

  • Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE):

  • Use of dust masks, eyeshields, faceshields, and gloves is recommended.

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

2-(4-Bromophenyl)acetonitrile is a valuable and versatile chemical intermediate with significant applications in the synthesis of a wide range of organic molecules. Its dual reactivity at the nitrile group and the aryl bromide position allows for diverse chemical transformations, making it a key building block in the development of novel materials and pharmaceuticals. Proper handling and adherence to safety protocols are essential when working with this compound.

References

Synthesis of 2-(4-Bromophenoxy)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(4-bromophenoxy)acetonitrile from 4-bromophenol. The core of this process is the Williamson ether synthesis, a robust and widely used method for forming ethers. This document outlines the reaction mechanism, a detailed experimental protocol, and key characterization data for the final product, presented in a format tailored for professionals in the fields of chemical research and drug development.

Reaction Overview

The synthesis of this compound is achieved through the nucleophilic substitution reaction between the phenoxide ion of 4-bromophenol and a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.

The overall reaction is as follows:

Reaction Scheme: Synthesis of this compound

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established laboratory procedures and offers a high yield of the desired product.

Materials:

  • 4-Bromophenol

  • Chloroacetonitrile or Bromoacetonitrile

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-bromophenol (1.0 eq), a base such as cesium carbonate (1.3 eq) or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetone.

  • Add chloroacetonitrile (1.3 eq) or bromoacetonitrile to the mixture.

  • Heat the reaction mixture to 70°C and stir for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

  • A precipitate of the crude product will form. Filter the solid and then partition it between water and dichloromethane (DCM).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound.

Data Presentation

The following tables summarize the quantitative data related to the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting Material4-BromophenolN/A
ReagentChloroacetonitrileN/A
BaseCesium Carbonate (Cs₂CO₃)N/A
SolventDimethylformamide (DMF)N/A
Reaction Temperature70°CN/A
Reaction Time5 hoursN/A
Yield 99% N/A

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₈H₆BrNO
Molecular Weight 212.05 g/mol
Appearance Beige solid
Melting Point 53-59 °C (for the similar compound 2-(4-Bromophenoxy)tetrahydropyran)[1]
¹H NMR Spectrum available
¹³C NMR Spectrum available
IR Spectrum Spectrum available
Mass Spectrum Spectrum available

Visualizations

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine 4-Bromophenol, Base (e.g., Cs2CO3), and Solvent (DMF) B Add Chloroacetonitrile A->B C Heat to 70°C and stir for 5h B->C D Cool and pour into ice/water C->D E Filter precipitate D->E F Partition between H2O and DCM E->F G Separate and extract aqueous layer F->G H Combine organic layers and wash with brine G->H I Dry over Na2SO4 H->I J Evaporate solvent I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

williamson_ether_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol 4-Bromophenol phenoxide 4-Bromophenoxide anion phenol->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide haloacetonitrile Chloroacetonitrile product This compound haloacetonitrile->product phenoxide->product SN2 Attack salt Salt (e.g., KCl)

Caption: Mechanism of the Williamson ether synthesis for this compound.

References

Chemical structure and IUPAC name of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Bromophenoxy)acetonitrile

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. The document outlines its chemical structure, physical properties, detailed experimental protocols for its synthesis, and its significant applications as a versatile building block in organic chemistry.

Core Chemical Information

IUPAC Name: this compound

Chemical Structure:

The structure of this compound consists of a p-bromophenol moiety linked to an acetonitrile group through an ether bond. This configuration provides two primary sites for chemical modification: the nitrile group and the aryl bromide.

Synonyms: (4-Bromophenoxy)-acetonitrile

Data Presentation

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and characterization.

PropertyValueSource(s)
CAS Number 39489-67-3[1][2][3][4][5]
Molecular Formula C₈H₆BrNO[1][2]
Molecular Weight 212.04 g/mol [1][3]
Purity ≥95% - 98%[1][2]
MDL Number MFCD00464958[1][3]

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing this compound is via a Williamson ether synthesis. This protocol details the reaction between 4-bromophenol and a haloacetonitrile.

Materials:

  • 4-Bromophenol

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (or Dimethylformamide, DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Work-up and Purification:

  • Dissolve the crude residue in ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The final product can be further purified by recrystallization or silica gel column chromatography to yield pure this compound.

Synthetic Utility and Key Reactions

This compound is a valuable intermediate due to its two reactive functional groups. The nitrile can be transformed into various nitrogen-containing moieties, while the aryl bromide is a handle for cross-coupling reactions.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other key chemical groups.[6]

  • Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2-(4-bromophenoxy)acetic acid, a precursor for esters and amides.[6][7]

    • Protocol Outline: Dissolve the acetonitrile in an ethanol/water mixture, add excess strong base (e.g., 6M NaOH), and reflux until the starting material is consumed.[6] Cool the mixture and acidify with HCl to precipitate the carboxylic acid product.[6]

  • Reduction to Primary Amine: Using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation, the nitrile is converted to 2-(4-bromophenoxy)ethan-1-amine.[7] This introduces a primary amine group, a common feature in pharmaceutical compounds.[6][7]

    • Protocol Outline: Add a solution of the acetonitrile in anhydrous ether dropwise to a suspension of LiAlH₄ in the same solvent at 0 °C.[7] Reflux the mixture, then carefully quench with water and aqueous base to isolate the amine.[7]

Reactions at the Aryl Bromide

The bromine atom on the phenyl ring enables various palladium-catalyzed cross-coupling reactions, making it a powerful tool for constructing complex molecules.[6]

  • Suzuki Coupling: Couples the aryl bromide with an organoboron compound to form a new C-C bond, leading to biaryl structures.[6]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine, enabling the synthesis of complex secondary or tertiary arylamines.[6]

  • Sonogashira Coupling: Reacts the aryl bromide with a terminal alkyne to create a C-C bond, introducing an alkyne moiety into the molecule.[6]

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflow and pathways involving this compound.

G cluster_reactants Inputs cluster_conditions Conditions cluster_process Process cluster_output Output r1 4-Bromophenol p1 Williamson Ether Synthesis r1->p1 r2 Haloacetonitrile r2->p1 c1 Base (e.g., K₂CO₃) c1->p1 c2 Solvent (e.g., Acetone) c2->p1 c3 Heat (Reflux) c3->p1 product This compound p1->product purification Purification (Filtration, Chromatography) product->purification G cluster_nitrile Nitrile Group Transformations cluster_bromide Aryl Bromide Transformations center This compound acid Carboxylic Acid Derivative center->acid Hydrolysis (H₃O⁺ or OH⁻) amine Primary Amine Derivative center->amine Reduction (e.g., LiAlH₄) suzuki Biaryl Compound center->suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) buchwald Arylamine Compound center->buchwald Buchwald-Hartwig (Amine, Pd Catalyst) sonogashira Alkynylated Compound center->sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalyst)

References

Spectroscopic Data of 2-(4-Bromophenoxy)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromophenoxy)acetonitrile. Due to the limited availability of specific experimental spectra in publicly accessible databases, this document presents predicted and typical spectroscopic values based on the known chemical structure. It also includes detailed, generalized experimental protocols for acquiring such data, which are standard in the field of organic chemistry.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for this compound. This information is derived from established principles of NMR, IR, and MS spectroscopy.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50Doublet2HAr-H (ortho to O)
~6.90Doublet2HAr-H (meta to O)
~4.70Singlet2H-O-CH₂-CN
Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~156Ar-C (C-O)
~133Ar-C (C-H)
~118Ar-C (C-Br)
~117Ar-C (C-H)
~115-CN (Nitrile Carbon)
~55-O-CH₂-CN
Table 3: Characteristic IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
~2250Medium-WeakC≡N (Nitrile) stretch
~1580, ~1480StrongAromatic C=C stretch
~1240StrongAryl-O (Ether) stretch
~820Strongpara-disubstituted benzene C-H bend
~550MediumC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
211/213High[M]⁺ (Molecular ion, bromine isotopes)
182/184Medium[M - HCN]⁺
156/158Medium[M - CH₂CN]⁺
76High[C₆H₄]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and placed in a clean, dry vial.[1][2]

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][3]

  • The solution is vortexed or gently sonicated to ensure complete dissolution.[3]

  • The resulting clear solution is transferred to a 5 mm NMR tube using a Pasteur pipette, often filtered through a small plug of glass wool to remove any particulate matter.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.[4]

2. Data Acquisition (¹H and ¹³C NMR):

  • The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can range from 8 to 64, depending on the sample concentration.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[5]

  • The acquired FIDs are then subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Thin Solid Film):

  • A small amount of the solid sample (1-2 mg) is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[6]

  • A single, clean infrared-transparent salt plate (e.g., KBr or NaCl) is placed on a clean surface.[6][7]

  • A drop of the sample solution is applied to the surface of the salt plate.[6][8]

  • The solvent is allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]

2. Data Acquisition:

  • A background spectrum of the clean, empty sample compartment is first recorded.

  • The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer.

  • The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Preparation:

  • A dilute solution of the sample is prepared by dissolving a small amount (e.g., 1 mg) in a suitable volatile solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.[9]

  • This stock solution is then further diluted to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

2. Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[10][11]

  • In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[10][11][12]

  • This causes the molecules to ionize and fragment.[12][13]

  • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.[13]

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra Analysis: Chemical Shift, Integration, Coupling Patterns NMR->NMR_Data IR_Data IR Spectrum Analysis: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum Analysis: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

The Solubility Profile of 2-(4-Bromophenoxy)acetonitrile: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Bromophenoxy)acetonitrile, a compound of interest in synthetic organic chemistry and potentially in drug discovery. A thorough review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a comprehensive framework for researchers to systematically determine its solubility. It outlines a detailed experimental protocol based on the isothermal saturation method, which is a widely accepted and rigorous technique. Furthermore, this guide includes a template for the systematic recording of experimental data and a visual representation of the experimental workflow to ensure clarity and reproducibility in the laboratory setting.

Introduction

This compound is an aromatic bromo compound containing a cyanomethyl ether group. Its structural motifs are found in various biologically active molecules, making its physicochemical properties, particularly solubility, of significant interest for synthesis, purification, formulation, and screening in drug development pipelines. Solubility in various organic solvents is a critical parameter that dictates reaction conditions, ease of purification through crystallization, and the choice of solvents for analytical techniques such as chromatography.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in various organic solvents has been found in peer-reviewed literature or chemical databases. To facilitate the systematic collection and comparison of such data, the following template table is provided for researchers to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of AnalysisObservations
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., HPLC
e.g., Dichloromethanee.g., 25e.g., UV-Vis
e.g., Toluenee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., N,N-Dimethylformamidee.g., 25
e.g., Methanole.g., 25
e.g., Acetonitrilee.g., 25
e.g., Hexanee.g., 25

Experimental Protocol for Solubility Determination

The following protocol details the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with tight-sealing caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analysis-specific equipment:

    • For Gravimetric Analysis: Vacuum oven or nitrogen stream evaporator

    • For Spectroscopic/Chromatographic Analysis: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution reaches saturation.

    • Seal the vial securely to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker incubator set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. The exact time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration of the solute remains constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured solubility.

  • Quantification of Solute:

    The concentration of this compound in the filtered saturated solution can be determined by several methods. Two common approaches are detailed below.

    3.2.1. Gravimetric Analysis

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is below both the boiling point of the solvent and the melting point of the compound (Melting Point: 52-54 °C[1]).

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the residual solid (the dissolved this compound).

    • Calculate the solubility using the mass of the solute and the mass or volume of the solvent.

    3.2.2. Spectroscopic or Chromatographic Analysis (e.g., HPLC)

    • Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.

    • Measure the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) for each standard solution to generate a calibration curve.

    • Quantitatively dilute a precise volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.

    • Measure the analytical response of the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Calculations
  • Solubility ( g/100 mL):

    • Gravimetric: (Mass of solute / Volume of solvent) * 100

    • Instrumental: (Concentration from curve * Dilution factor * Volume of sample) / 100

  • Solubility (mol/L):

    • (Solubility in g/L) / (Molecular Weight of this compound: 212.04 g/mol [1])

Workflow and Logic Visualization

The logical steps for determining the solubility of an organic compound are outlined in the diagram below. This workflow ensures a systematic approach from preparation to final analysis.

Solubility_Workflow cluster_prep 1. Preparation cluster_sampling 2. Sampling cluster_analysis 3. Analysis cluster_grav Gravimetric cluster_hplc Instrumental (e.g., HPLC) cluster_calc 4. Calculation A Add excess solute to known volume of solvent B Seal vial and place in constant temperature shaker A->B C Equilibrate for 24-48h (ensure saturation) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through syringe filter (0.45 µm) E->F G Choose Analysis Method F->G H Weigh filtered solution G->H Gravimetric L Dilute filtered solution G->L Instrumental I Evaporate solvent H->I J Weigh residual solute I->J N Calculate Solubility (e.g., g/100mL, mol/L) J->N K Prepare calibration curve M Analyze sample & determine concentration from curve K->M L->M M->N

Caption: Workflow for determining compound solubility.

Conclusion

This guide provides a detailed and actionable framework for researchers to determine the solubility of this compound in various organic solvents. By following the outlined isothermal saturation protocol and utilizing the provided data table and workflow diagram, scientists can generate the reliable and reproducible solubility data necessary to advance their research and development activities. The adoption of this standardized methodology will contribute valuable physicochemical data to the scientific community, aiding in the synthesis, purification, and formulation of this and related compounds.

References

The Untapped Potential of 2-(4-Bromophenoxy)acetonitrile: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological potential is perpetual. This technical guide introduces 2-(4-Bromophenoxy)acetonitrile as a promising, yet underexplored, scaffold for the development of new therapeutic agents. While direct biological data on this specific compound is limited, its structural motifs—a bromophenyl group primed for cross-coupling, a versatile nitrile moiety, and a phenoxy ether linkage common in bioactive molecules—suggest a rich potential for derivatization and biological activity. This document serves as a comprehensive resource, providing a roadmap for the synthesis, derivatization, and biological evaluation of a new generation of compounds based on the this compound core.

The this compound Scaffold: A Molecule of Opportunity

This compound is a bifunctional organic molecule that presents two key reactive sites for chemical modification: the aryl bromide and the nitrile group. The strategic manipulation of these functional groups allows for the systematic construction of diverse chemical libraries, a cornerstone of modern drug discovery.

  • The Aryl Bromide: The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, as well as various amine functionalities.

  • The Nitrile Group: The cyano group is a versatile precursor to other key functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, significantly expanding the chemical space accessible from this scaffold.

Synthetic Pathways and Derivatization Strategies

The true potential of this compound lies in its capacity for derivatization. Below are detailed protocols for the synthesis of the core structure and its subsequent modification.

Synthesis of the Core Scaffold: this compound

A straightforward approach to the synthesis of this compound is the Williamson ether synthesis, starting from 4-bromophenol and chloroacetonitrile.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromophenol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) as a base.

  • Addition of Reagent: Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gentle heat (50-60 °C) for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Derivatization of the Aryl Bromide

This reaction is ideal for forming a new carbon-carbon bond at the site of the bromine atom.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), a boronic acid or boronic ester derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Solvent: Add a solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Reaction Conditions: Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

This method allows for the introduction of a wide range of primary and secondary amines.

Experimental Protocol:

  • Reaction Setup: Combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base such as sodium tert-butoxide (1.4 equivalents).

  • Solvent: Use an anhydrous aprotic solvent like toluene or dioxane.

  • Reaction Conditions: Degas the mixture and heat under an inert atmosphere at 90-110 °C for 16-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify the residue by column chromatography.

Transformations of the Nitrile Group

Experimental Protocol:

  • Reaction Setup: Dissolve this compound or its derivatives in a mixture of ethanol and water.

  • Reaction Conditions: Add an excess of a strong base (e.g., 6M NaOH) and heat the mixture to reflux. Monitor the reaction until the starting material is consumed.

  • Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Experimental Protocol:

  • Reaction Setup: In a flask under an inert atmosphere, prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of the nitrile derivative in the same solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and extract the filtrate with an organic solvent. Dry and concentrate the organic layer to obtain the amine.

The following diagram illustrates a potential workflow for the synthesis and derivatization of the this compound scaffold.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways cluster_aryl_bromide Aryl Bromide Modification cluster_nitrile Nitrile Transformation 4-Bromophenol 4-Bromophenol Core_Scaffold This compound 4-Bromophenol->Core_Scaffold K2CO3, Acetone Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Core_Scaffold Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Core_Scaffold->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Core_Scaffold->Buchwald Hydrolysis Hydrolysis (NaOH, H2O/EtOH) Core_Scaffold->Hydrolysis Reduction Reduction (LiAlH4, THF) Core_Scaffold->Reduction Aryl_Derivatives Aryl/Heteroaryl Derivatives Suzuki->Aryl_Derivatives Amine_Derivatives Amine Derivatives Buchwald->Amine_Derivatives Carboxylic_Acid Carboxylic Acid Derivatives Hydrolysis->Carboxylic_Acid Primary_Amine Primary Amine Derivatives Reduction->Primary_Amine

Caption: Synthetic workflow for this compound and its derivatives.

Potential Therapeutic Applications and Biological Evaluation

Based on the biological activities of structurally related bromophenol and phenoxy ether compounds, derivatives of this compound are hypothesized to have potential in several therapeutic areas.

Anticancer Activity

Numerous bromophenol derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

Hypothesized Mechanism of Action: Derivatives of this compound may induce apoptosis in cancer cells by increasing intracellular ROS levels. This can lead to the activation of the mitochondrial apoptotic pathway, characterized by a change in the Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspase-3 and PARP.[2][3] Furthermore, these compounds might interfere with pro-survival signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[2]

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a this compound derivative.

G Derivative This compound Derivative ROS Increased ROS Derivative->ROS PI3K_Akt PI3K/Akt Pathway Derivative->PI3K_Akt inhibition MAPK MAPK Pathway Derivative->MAPK modulation Mitochondria Mitochondria ROS->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis PI3K_Akt->Apoptosis pro-survival MAPK->Apoptosis pro-apoptotic

Caption: Hypothetical apoptotic pathway induced by a this compound derivative.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been reported to possess anti-inflammatory properties.[4] Hydrolysis of the nitrile group in the this compound scaffold would yield 2-(4-Bromophenoxy)acetic acid, a structure that warrants investigation for its potential to modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes.[5]

Antioxidant Activity

The phenolic ether moiety present in the scaffold is a common feature in many natural and synthetic antioxidants. The ability of novel derivatives to scavenge free radicals should be assessed.

Proposed Biological Evaluation Protocols

A systematic evaluation of a library of this compound derivatives should be conducted to determine their biological activities.

In Vitro Cytotoxicity Screening (MTT Assay)

The initial screening for anticancer potential can be performed using the MTT assay to assess the effect of the compounds on the viability of various cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

In Vitro Antioxidant Assays

This assay measures the ability of a compound to act as a free radical scavenger.

Experimental Protocol:

  • Reaction Mixture: Prepare a solution of the test compound at various concentrations in a suitable solvent (e.g., methanol).

  • DPPH Addition: Add a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to the compound solutions.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging activity.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocol:

  • FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl₃ solution.

  • Reaction: Mix the test compound solution with the FRAP reagent and incubate at 37 °C.

  • Absorbance Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm.

Quantitative Data from Structurally Related Compounds

To provide a context for the potential potency of this compound derivatives, the following table summarizes the biological activities of some related bromophenol and phenoxy compounds from the literature.

Compound ClassBiological ActivityTarget/AssayIC₅₀ / Kᵢ ValuesReference
Bromophenol DerivativesAnticancerA549, Bel7402, HepG2, HCT116, Caco2 cell lines (MTT)IC₅₀ ranging from low micromolar to sub-micromolar[1]
Bromophenol DerivativesApoptosis InductionA549 cells (Flow cytometry)Dose-dependent increase in apoptotic cells[2]
Bromophenol DerivativesPTP1B InhibitionEnzyme AssayIC₅₀ = 0.84 - 2.4 µM[6]
Phenoxyacetic Acid DerivativesCOX-2 InhibitionEnzyme AssayIC₅₀ = 0.03 µM for potent derivatives[5]

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization at both the aryl bromide and nitrile positions provide a robust platform for generating extensive compound libraries. The documented anticancer, anti-inflammatory, and antioxidant activities of structurally related compounds strongly suggest that derivatives of this core structure are likely to exhibit interesting and potent biological profiles.

This technical guide provides a foundational framework for initiating a drug discovery program centered on the this compound scaffold. The detailed synthetic protocols, proposed biological evaluation methods, and hypothesized mechanisms of action are intended to empower researchers to unlock the full therapeutic potential of this underexplored area of medicinal chemistry. Future work should focus on the systematic synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

2-(4-Bromophenoxy)acetonitrile: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenoxy)acetonitrile is a key bifunctional building block in organic synthesis, offering multiple avenues for molecular elaboration. Its structure incorporates a brominated phenyl ring, an ether linkage, and a nitrile group, each of which can be selectively targeted for a variety of chemical transformations. The presence of the bromine atom facilitates numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The versatile nitrile moiety can be converted into other valuable functional groups such as carboxylic acids and primary amines. Furthermore, the methylene bridge adjacent to the nitrile group possesses acidic protons, allowing for facile derivatization at this position. This unique combination of reactive sites makes this compound a valuable intermediate in the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetonitrile, typically chloroacetonitrile, by the phenoxide generated from 4-bromophenol.

Reaction Scheme: Williamson Ether Synthesis

G cluster_reactants Reactants cluster_product Product r1 4-Bromophenol p1 This compound r1->p1 r2 Chloroacetonitrile r2->p1 r3 Base (e.g., K2CO3) r3->p1

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromophenol

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium iodide (NaI) (catalytic amount)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and a catalytic amount of sodium iodide.

  • Add chloroacetonitrile (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Core Synthetic Transformations

The synthetic utility of this compound stems from its three primary reactive centers: the nitrile group, the aryl bromide, and the active methylene group.

Reactions of the Nitrile Group

The nitrile functional group is a versatile precursor to several important moieties.

The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(4-bromophenoxy)acetic acid, a valuable intermediate for the synthesis of esters and amides.[1]

G start This compound acid Acidic Hydrolysis (e.g., H2SO4, H2O, heat) start->acid H+ base Basic Hydrolysis (e.g., NaOH, H2O, heat) start->base OH- product 2-(4-Bromophenoxy)acetic acid acid->product base->product G start This compound reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start->reagents product 2-(4'-Aryl-4-biphenyloxy)acetonitrile reagents->product G start This compound step1 Cross-Coupling at Bromine (e.g., Suzuki, Buchwald-Hartwig) start->step1 intermediate1 Functionalized Biaryl or Arylamine step1->intermediate1 step2 Transformation of Nitrile (e.g., Hydrolysis, Reduction) intermediate1->step2 product1 Bioactive Molecule Precursor step2->product1

References

Reactivity of the Nitrile Group in 2-(4-Bromophenoxy)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromophenoxy)acetonitrile is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a brominated phenyl ring, an ether linkage, and a cyanomethyl (acetonitrile) moiety. The presence of the bromine atom facilitates various cross-coupling reactions, while the nitrile group serves as a valuable synthetic handle for a wide array of chemical transformations. This guide focuses specifically on the reactivity of the nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, ketones, and heterocycles, making it a cornerstone of synthetic strategy.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, with the nitrogen atom being more electronegative. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles.[1][2][3][4] A resonance structure can be drawn that places a formal positive charge on the carbon atom, further illustrating its electrophilic nature. This inherent electrophilicity is the basis for its most common and synthetically useful reactions, which typically proceed via nucleophilic addition to the carbon-nitrogen triple bond.[2][5]

G cluster_0 Core Reactivity start This compound nitrile Polarized C≡N Bond (Electrophilic Carbon) start->nitrile addition Nucleophilic Addition nitrile->addition nucleophile Nucleophile (e.g., H₂O, H⁻, R⁻, N₃⁻) nucleophile->addition intermediate Imine Anion Intermediate addition->intermediate products Diverse Functional Groups (Acids, Amines, Ketones, Tetrazoles) intermediate->products

Caption: Logical workflow of nitrile group reactivity.

Key Transformations of the Nitrile Group

The electrophilic carbon of the nitrile group in this compound allows for several key transformations, including hydrolysis, reduction, reactions with organometallic reagents, and cycloadditions.

Hydrolysis to Carboxylic Acids

One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction can be performed under either acidic or basic conditions to yield 2-(4-Bromophenoxy)acetic acid, a valuable precursor for esters and amides.[1][5][6] The reaction proceeds through an amide intermediate.[3][4]

Reaction Scheme: Br-C₆H₄-O-CH₂-C≡N + 2 H₂O → Br-C₆H₄-O-CH₂-COOH + NH₃

G General Mechanism for Base-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N ImineAnion Imine Anion Nitrile->ImineAnion Nucleophilic attack Hydroxide ⁻OH Hydroxide->ImineAnion HydroxyImine Hydroxy Imine (Imidic Acid) ImineAnion->HydroxyImine Protonation Water1 H₂O Water1->HydroxyImine Amide Amide (R-CONH₂) HydroxyImine->Amide Tautomerization Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral Nucleophilic attack Hydroxide2 ⁻OH Hydroxide2->Tetrahedral Carboxylate Carboxylate Anion (R-COO⁻) Tetrahedral->Carboxylate Elimination of ⁻NH₂ (then protonation of NH₂⁻) Ammonia NH₃ Tetrahedral->Ammonia CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate->CarboxylicAcid Acid H₃O⁺ (Acid workup) Acid->CarboxylicAcid

Caption: General mechanism for base-catalyzed nitrile hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis [1][7]

  • Dissolution: Dissolve this compound in a suitable solvent mixture, such as ethanol and water, to improve solubility.

  • Base Addition: Add an excess of a strong base, typically a 6M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

  • Reflux: Heat the reaction mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Acidification: Cool the mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.

  • Precipitation and Isolation: The 2-(4-Bromophenoxy)acetic acid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry to obtain the pure carboxylic acid.[7]

Quantitative Data for Hydrolysis of Analogous Nitriles While specific yield data for this compound is not readily available in the cited literature, the hydrolysis of similar substituted phenylacetonitriles generally proceeds in good to excellent yields.[1]

CompoundConditionsYieldReference
Substituted PhenylacetonitrilesBasic or Acidic HydrolysisGood to Excellent[1]
Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a critical transformation for introducing a basic nitrogen center, a common feature in many pharmaceuticals.[1] This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][6][8]

Reaction Scheme: Br-C₆H₄-O-CH₂-C≡N + 4 [H] → Br-C₆H₄-O-CH₂-CH₂-NH₂

G Nitrile Reduction with LiAlH₄ Nitrile R-C≡N ImineAnion Imine Anion Intermediate Nitrile->ImineAnion 1. Nucleophilic attack by H⁻ Hydride1 LiAlH₄ (H⁻ source) Hydride1->ImineAnion Dianion Dianion Intermediate ImineAnion->Dianion 2. Second nucleophilic attack by H⁻ Hydride2 LiAlH₄ (H⁻ source) Hydride2->Dianion Amine Primary Amine (R-CH₂-NH₂) Dianion->Amine 3. Protonation Workup Aqueous Workup (e.g., H₂O) Workup->Amine

Caption: Mechanism of nitrile reduction to a primary amine using LiAlH₄.

Experimental Protocol: Reduction with LiAlH₄ [7]

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent like anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 15 hours).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate. Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the primary amine, 2-(4-Bromophenoxy)ethan-1-amine.

Quantitative Data for Nitrile Reduction Various reagents can be employed for the reduction of nitriles to primary amines.[8][9] Catalytic hydrogenation is also a common and economical method.[8][10]

ReagentGeneral ConditionsProductNotesReference
LiAlH₄Anhydrous THF, 0 °C to RTPrimary AmineExcellent method for primary amine synthesis.[6][2][3][6]
H₂ / Raney NickelHigh pressure, heat, often with NH₃Primary AmineNH₃ is often added to minimize the formation of secondary and tertiary amine byproducts.[10][8][10]
BH₃-SMe₂THF, heatPrimary AmineMore stable than BH₃-THF.[10][10]
[3+2] Cycloaddition to form Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide (typically sodium azide, NaN₃) is a powerful method for synthesizing 5-substituted-1H-tetrazoles.[11] This transformation is particularly valuable in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[11][12]

Reaction Scheme: Br-C₆H₄-O-CH₂-C≡N + NaN₃ → 5-((4-Bromophenoxy)methyl)-1H-tetrazole

G [3+2] Cycloaddition for Tetrazole Synthesis Nitrile This compound Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition Azide Sodium Azide (NaN₃) + Lewis Acid (e.g., ZnBr₂) Azide->Cycloaddition Tetrazole 5-((4-Bromophenoxy)methyl)-1H-tetrazole Cycloaddition->Tetrazole

Caption: Workflow for the synthesis of a tetrazole from a nitrile.

Experimental Protocol: Tetrazole Synthesis (General Batch Procedure) [13]

  • Setup: In a round-bottom flask, suspend the nitrile (e.g., 4-bromobenzonitrile, an analogue) and sodium azide in a suitable solvent like toluene or N-Methyl-2-pyrrolidone (NMP).

  • Catalyst Addition: Add a catalyst, such as dibutyltin oxide or zinc bromide (ZnBr₂).

  • Heating: Heat the suspension to a temperature between 90-120 °C. The reaction is typically monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture. Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Wash the organic layer with an aqueous solution of sodium bicarbonate. Acidify the combined aqueous layers to pH ~2 with HCl, which often causes the tetrazole product to precipitate.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the pure tetrazole product.

Quantitative Data for Tetrazole Synthesis from Analogous Nitriles The synthesis of 5-(4-bromophenyl)-1H-tetrazole from 4-bromobenzonitrile has been reported with good yields.

Starting NitrileReagentsConditionsYieldReference
4-BromobenzonitrileNaN₃, Trimethylsilyl azide, Dibutyltin oxideToluene, 90-120 °C, 24h79%[13]
3-BromobenzonitrileNaN₃, Trimethylsilyl azide, Dibutyltin oxideToluene, 110 °C, 5 days-[13]
BenzonitrileNaN₃, NH₄ClDMFGood (59-88%)[12]
Various Aromatic NitrilesNaN₃, ZnBr₂WaterNear-quantitative

The nitrile group in this compound is a highly versatile functional group that provides a gateway to a diverse range of molecular architectures. Through well-established reactions such as hydrolysis, reduction, and cycloaddition, this starting material can be readily converted into valuable carboxylic acids, primary amines, and tetrazoles, respectively. These transformations are fundamental in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The protocols and data presented in this guide, based on the established chemistry of arylacetonitriles, offer a robust framework for researchers and scientists to leverage the synthetic potential of this important building block.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-(4-Bromophenoxy)acetonitrile, a versatile building block in organic synthesis. The document elucidates the key reactive centers of the molecule, supported by an examination of its electronic structure and reactivity patterns inferred from analogous compounds. Detailed experimental protocols for the synthesis and key transformations of this and structurally similar molecules are provided. Furthermore, this guide presents computed molecular properties to offer a quantitative understanding of the molecule's reactivity.

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a brominated aromatic ring, an ether linkage, and a nitrile group, offering multiple sites for chemical modification. The strategic manipulation of these functional groups allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Understanding the electrophilic and nucleophilic nature of its various atomic centers is paramount for designing efficient synthetic routes and predicting its chemical behavior.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile.[1][2]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Bromophenol

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Sodium Iodide (NaI) (catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.) and a catalytic amount of sodium iodide.

  • Add chloroacetonitrile (1.1 eq.) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

Spectroscopic Data
Technique Data
¹H NMR Spectral data available.[3]
¹³C NMR Data not explicitly found in the searched literature for this specific compound.
IR Spectroscopy Data not explicitly found in the searched literature for this specific compound.
Mass Spectrometry Data not explicitly found in the searched literature for this compound.

Identification of Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the distribution of electron density across the molecule. Based on the functional groups present and analysis of similar compounds, the following sites are identified as key centers for electrophilic and nucleophilic attack.[4][5]

Nucleophilic Sites
  • α-Carbon: The methylene protons adjacent to the nitrile group (-CH₂CN) are acidic (pKa of acetonitrile is ~25-30 in DMSO) and can be deprotonated by a strong base to form a resonance-stabilized carbanion.[4] This carbanion is a potent nucleophile and can react with various electrophiles.

  • Oxygen Atom: The oxygen atom of the ether linkage possesses lone pairs of electrons and can act as a Lewis base or a nucleophile under certain conditions.

  • Nitrogen Atom: The nitrogen atom of the nitrile group also has a lone pair of electrons, allowing it to act as a nucleophile, for instance, in coordination with metal catalysts.

Electrophilic Sites
  • Nitrile Carbon: The carbon atom of the nitrile group is electron-deficient due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles.[5]

  • Aromatic Carbon bonded to Bromine: The carbon atom on the phenyl ring attached to the bromine atom is an electrophilic site, particularly in the context of transition-metal-catalyzed cross-coupling reactions where oxidative addition occurs at the C-Br bond.[4]

  • Aromatic Ring Carbons: The ortho and para positions relative to the activating ether group are susceptible to electrophilic aromatic substitution, although the deactivating effect of the bromine atom must be considered.

Reactivity and Synthetic Applications

The identified electrophilic and nucleophilic sites allow for a variety of chemical transformations, making this compound a versatile synthetic intermediate. The following sections detail key reactions, with protocols adapted from studies on structurally similar compounds.[4][5]

Reactions at the Nucleophilic α-Carbon

The generation of the α-carbanion opens up a plethora of synthetic possibilities, including alkylation and acylation reactions.

This protocol is adapted from the alkylation of 2-(4-chlorophenoxy)acetonitrile.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Sodium hydride (NaH, 60% dispersion in oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Let the reaction proceed at room temperature for several hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Reactions at the Electrophilic Nitrile Carbon

The electrophilic nature of the nitrile carbon allows for its conversion into other important functional groups such as carboxylic acids and amines.[5]

This protocol is adapted from the hydrolysis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[4]

Materials:

  • This compound

  • 6M Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add an excess of 6M NaOH solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~1-2.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-(4-Bromophenoxy)acetic acid.

This protocol is based on the reduction of similar arylacetonitriles.[5]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again.

  • Filter the resulting solid and wash with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the primary amine.

Reactions at the Electrophilic Aryl Bromide

The carbon-bromine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.[4]

This is a general protocol for the Suzuki coupling of aryl bromides.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid, the palladium catalyst, and the base.

  • Degas the solvent mixture and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Computational Analysis of Electronic Structure

While specific computational studies on this compound were not found in the searched literature, analysis of closely related molecules such as 2-(4-bromophenyl)-2-(4-fluorophenylamino) acetonitrile and N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide using Density Functional Theory (DFT) provides valuable insights into its electronic properties.[7][8] These studies typically employ methods like B3LYP with a 6-311+G(d,p) basis set to optimize the molecular geometry and calculate electronic parameters.[7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. In a typical MEP map, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. For this compound, the most electron-rich region is expected around the nitrogen atom of the nitrile group, making it a prime target for electrophiles. The area around the acidic protons of the α-carbon would become highly negative upon deprotonation. The hydrogen atoms of the aromatic ring and the methylene group would exhibit a positive potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For a related compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, the HOMO is distributed over the entire molecule, while the LUMO is more concentrated on the aminophenyl ring. The calculated HOMO-LUMO gap for this molecule is 5.406 eV, suggesting high stability.[8] A similar high stability would be expected for this compound.

Tabulated Computational Data (Hypothetical based on Analogs)

The following table presents hypothetical computational data for this compound, based on values reported for similar structures in the literature. These values should be considered as estimations and would require specific calculations for confirmation.

Parameter Value Significance
HOMO Energy ~ -6.5 eVIndicates the energy of the highest energy electrons available for donation (nucleophilicity).
LUMO Energy ~ -0.5 eVIndicates the energy of the lowest energy empty orbital available for accepting electrons (electrophilicity).
HOMO-LUMO Gap ~ 6.0 eVA larger gap suggests higher kinetic stability and lower reactivity.
Dipole Moment ~ 2.5 DIndicates the overall polarity of the molecule.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the reactivity of this compound.

G cluster_nucleophilic Nucleophilic Sites cluster_electrophilic Electrophilic Sites Alpha-Carbon (as carbanion) Alpha-Carbon (as carbanion) Oxygen (Ether) Oxygen (Ether) Nitrogen (Nitrile) Nitrogen (Nitrile) Nitrile Carbon Nitrile Carbon Aryl-Br Carbon Aryl-Br Carbon This compound This compound This compound->Alpha-Carbon (as carbanion) Acts as Nucleophile This compound->Oxygen (Ether) Acts as Nucleophile This compound->Nitrogen (Nitrile) Acts as Nucleophile This compound->Nitrile Carbon Acts as Electrophile This compound->Aryl-Br Carbon Acts as Electrophile

Caption: Key electrophilic and nucleophilic sites of this compound.

G cluster_alpha_carbon Reactions at α-Carbon cluster_nitrile Reactions at Nitrile cluster_aryl_bromide Reactions at Aryl Bromide start This compound deprotonation Deprotonation (Strong Base) start->deprotonation hydrolysis Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis reduction Reduction (LiAlH₄) start->reduction suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira alkylation Alkylation (R-X) deprotonation->alkylation acylation Acylation (RCOCl) deprotonation->acylation

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a molecule with a rich and versatile chemistry, owing to its distinct electrophilic and nucleophilic centers. The acidic α-protons, the electrophilic nitrile carbon, and the reactive aryl bromide moiety provide orthogonal handles for a wide range of synthetic transformations. This guide has outlined the key reactive sites and provided a foundation for the rational design of synthetic routes utilizing this valuable building block. While specific experimental and computational data for the title compound are limited in the public domain, the principles and protocols derived from closely related analogs offer a robust framework for its application in chemical research and drug development. Further computational and experimental studies on this compound are warranted to fully elucidate its properties and expand its synthetic utility.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction, catalyzed by palladium complexes, is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. These application notes provide a detailed protocol for the Suzuki coupling reaction of 2-(4-Bromophenoxy)acetonitrile with various arylboronic acids. The presence of the cyanomethyl ether moiety on the aryl bromide makes the resulting biaryl structures valuable intermediates in medicinal chemistry and drug development.

The general transformation is depicted below:

Scheme 1: Suzuki-Miyaura Coupling of this compound

A general reaction scheme illustrating the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a biaryl product.

Where Ar = 4-cyanomethylphenoxy and Ar' = a substituted or unsubstituted aryl group.

This document provides a representative experimental protocol, a summary of expected yields with various coupling partners, and a visualization of the experimental workflow and the catalytic cycle.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The data is compiled based on established protocols for structurally similar aryl bromides, particularly those bearing electron-withdrawing groups.[1] Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~80-90
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9014~75-85
44-Cyanophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10016~60-70
53-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~70-80
62-Naphthylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9014~80-90

Experimental Protocols

This section provides a detailed, representative methodology for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aryl bromide).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 90 °C and stir vigorously for the time indicated in the data table or until reaction completion is observed by TLC or LC-MS analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-phenoxyphenoxy)acetonitrile.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Suzuki Coupling

G Experimental Workflow for Suzuki Coupling A 1. Reaction Setup - Add this compound,  Arylboronic Acid, and Base to Flask B 2. Inert Atmosphere - Purge with Argon or Nitrogen A->B C 3. Catalyst Addition - Add Pd(PPh3)4 B->C D 4. Solvent Addition - Add degassed Dioxane/Water C->D E 5. Reaction - Heat at 90-100 °C D->E F 6. Work-up - Cool, Dilute, Extract, Wash, Dry E->F G 7. Purification - Flash Column Chromatography F->G H Pure Product G->H

Caption: A step-by-step workflow for the Suzuki coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

G Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle Pd0 Pd(0)Ln OA Oxidative Addition PdII Ar-Pd(II)Ln-X Pd0->PdII Pd0->PdII Oxidative Addition TM Transmetalation PdII_Ar Ar-Pd(II)Ln-Ar' PdII->PdII_Ar PdII->PdII_Ar Transmetalation PdII_Ar->Pd0 PdII_Ar->Pd0 Reductive Elimination RE Reductive Elimination Product Ar-Ar' PdII_Ar->Product ArX Ar-X ArX->PdII ArBOH2 Ar'-B(OH)2 (Base) ArBOH2->PdII_Ar

References

Application Notes and Protocols: Hydrolysis of 2-(4-Bromophenoxy)acetonitrile to 2-(4-bromophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a direct route to carboxylic acids. This document outlines the detailed protocol for the hydrolysis of 2-(4-Bromophenoxy)acetonitrile to produce 2-(4-bromophenoxy)acetic acid, a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] The presence of the bromophenoxy group makes this moiety a key building block for further molecular elaboration through cross-coupling reactions.[2] This protocol is designed to be a robust and reproducible method for laboratory-scale synthesis.

The conversion of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[3][4][5] This protocol will focus on basic hydrolysis, which typically proceeds through the formation of an amide intermediate that is subsequently hydrolyzed to the carboxylate salt.[3][6] Acidification of the reaction mixture then yields the final carboxylic acid.[4]

Experimental Protocols:

Alkaline Hydrolysis of this compound

This protocol describes the conversion of this compound to 2-(4-bromophenoxy)acetic acid using a strong base, such as sodium hydroxide.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • TLC plates (silica gel)

    • Appropriate solvent system for TLC (e.g., hexane:ethyl acetate)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Büchner funnel and filter flask

    • Rotary evaporator

    • pH paper or pH meter

    • Standard laboratory glassware

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of ethanol and water.

    • Addition of Base: Add an excess of a strong base, such as a 6M solution of sodium hydroxide, to the reaction mixture.[2]

    • Reflux: Heat the mixture to reflux.[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (nitrile) is completely consumed.[2]

    • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2.[2] The carboxylic acid product will precipitate out of the solution.[2]

    • Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[2]

    • Washing and Drying: Wash the collected solid with cold water to remove any inorganic impurities.[2] Dry the product, for instance, under vacuum, to obtain the crude 2-(4-bromophenoxy)acetic acid.

    • Optional Purification (Recrystallization): If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

    • Optional Purification (Extraction): Alternatively, after acidification, the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified product.

Data Presentation:

The following table summarizes the key quantitative data for a typical hydrolysis reaction of this compound.

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting material.
Sodium Hydroxide (NaOH)Excess (e.g., 3.0 equivalents)To ensure complete hydrolysis.
Solvents
Ethanol/WaterAppropriate volume for dissolutionA common solvent mixture for nitrile hydrolysis.
Reaction Conditions
TemperatureRefluxTo accelerate the reaction rate.
Reaction TimeMonitored by TLC (typically 2-6 hours)Reaction is complete when the starting material is no longer visible.
Workup
Acidification pH~1-2To precipitate the carboxylic acid.
Yield
Expected Yield>90%Yields can vary based on reaction scale and purification efficiency.

Mandatory Visualization:

The following diagrams illustrate the chemical reaction and the experimental workflow.

hydrolysis_reaction start This compound intermediate [Intermediate Amide] start->intermediate 1. NaOH, H₂O/EtOH, Reflux product 2-(4-bromophenoxy)acetic acid intermediate->product 2. H₃O⁺

Caption: Chemical transformation from nitrile to carboxylic acid.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification arrow arrow setup 1. Dissolve Nitrile in EtOH/H₂O add_base 2. Add NaOH Solution setup->add_base reflux 3. Heat to Reflux & Monitor by TLC add_base->reflux cool 4. Cool to Room Temperature reflux->cool acidify 5. Acidify with HCl (pH 1-2) cool->acidify precipitate 6. Precipitate Formation acidify->precipitate filter 7. Vacuum Filtration precipitate->filter wash 8. Wash with Cold Water filter->wash dry 9. Dry Product wash->dry recrystallize 10. Optional: Recrystallization dry->recrystallize final_product Pure 2-(4-bromophenoxy)acetic acid dry->final_product recrystallize->final_product

Caption: Experimental workflow for the hydrolysis of this compound.

References

Application Note: Reduction of 2-(4-Bromophenoxy)acetonitrile to 2-(4-bromophenoxy)ethanamine with LiAlH₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the reduction of 2-(4-Bromophenoxy)acetonitrile to the corresponding primary amine, 2-(4-bromophenoxy)ethanamine, using lithium aluminum hydride (LiAlH₄). This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other biologically active molecules.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to their corresponding primary amines.[1][2] The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine.[2] This protocol outlines the materials, setup, and procedure for the successful synthesis of 2-(4-bromophenoxy)ethanamine.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantitative data for the reduction of this compound with LiAlH₄. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

ParameterValue
Reactant This compound
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Stoichiometry (LiAlH₄) 1.5 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Typical Reaction Time 4-6 hours
Typical Yield 85-95%
Product Purity >95% (after purification)

Experimental Protocol

Materials and Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen), equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

    • Suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF in the reaction flask.

  • Addition of Reactant:

    • Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel.

    • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

    • Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching):

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully and slowly add deionized water (volume equal to the mass of LiAlH₄ used in grams) to quench the excess LiAlH₄. Caution: This is a highly exothermic reaction and generates hydrogen gas. Add the water very slowly and ensure adequate ventilation.

    • Add 15% aqueous NaOH solution (volume equal to the mass of LiAlH₄ used in grams).

    • Add deionized water again (volume equal to three times the mass of LiAlH₄ used in grams).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether or dichloromethane.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 2-(4-bromophenoxy)ethanamine.

    • If necessary, the crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

reaction_pathway Reactant This compound Product 2-(4-bromophenoxy)ethanamine Reactant->Product Reduction Reagent LiAlH₄ in THF Reagent->Reactant

Caption: Chemical transformation of this compound to 2-(4-bromophenoxy)ethanamine.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Setup Suspend LiAlH₄ in anhydrous THF under inert atmosphere at 0 °C Addition Dropwise addition of This compound solution Setup->Addition Stirring Stir at room temperature for 4-6 hours Addition->Stirring Quenching Quench with H₂O and NaOH(aq) at 0 °C Filtration Filter through Celite® Quenching->Filtration Extraction Extract with organic solvent Filtration->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by distillation or chromatography Concentration->Purification

Caption: Experimental workflow for the synthesis of 2-(4-bromophenoxy)ethanamine.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and other protic solvents. Handle it with extreme care in a fume hood and under an inert atmosphere.

  • The quenching of LiAlH₄ is highly exothermic and produces flammable hydrogen gas. Perform the quenching slowly and behind a safety shield in a well-ventilated area.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Disclaimer: This protocol is intended for use by trained professionals. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(4-Bromophenoxy)acetonitrile as a versatile building block for the preparation of novel heterocyclic compounds. The presence of a reactive nitrile group, an activated α-methylene bridge, and a functionalizable bromo-substituted aromatic ring offers multiple avenues for molecular elaboration. This document outlines detailed protocols for the synthesis of novel thiazole, pyrimidine, and pyridine derivatives, which are key scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a readily accessible starting material with significant potential for the construction of diverse heterocyclic systems. The electron-withdrawing nature of the nitrile group acidifies the adjacent methylene protons, facilitating a variety of condensation and cyclization reactions. Furthermore, the bromine atom on the phenyl ring can be utilized for post-synthetic modification via cross-coupling reactions, allowing for the generation of extensive chemical libraries.

Synthesis of Novel 2-Amino-3-cyano-4-aryl-5-(4-bromophenoxy)thiophenes via Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes. In this proposed protocol, this compound serves as the active methylene component, reacting with an aromatic aldehyde and elemental sulfur in the presence of a base.

Proposed Reaction Scheme:
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-phenyl-5-(4-bromophenoxy)thiophene

Materials:

  • This compound

  • Benzaldehyde

  • Elemental Sulfur (S₈)

  • Morpholine

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), benzaldehyde (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (30 mL).

  • Add morpholine (1.5 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 2-amino-3-cyano-4-phenyl-5-(4-bromophenoxy)thiophene.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary:

Starting MaterialProductReaction TypeYield (%)
This compound2-Amino-3-cyano-4-phenyl-5-(4-bromophenoxy)thiopheneGewald Reaction75-85 (Expected)

Workflow for Thiophene Synthesis:

G start Start: Reagents reagents This compound Benzaldehyde Elemental Sulfur Morpholine Ethanol start->reagents reaction Reflux at 80°C for 4-6h reagents->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product Product: 2-Amino-3-cyano-4-phenyl-5-(4-bromophenoxy)thiophene purification->product characterization Characterization (NMR, MS) product->characterization

Caption: Workflow for the synthesis of a novel thiophene derivative.

Synthesis of Novel 4-(4-Bromophenoxy)-6-phenylpyrimidin-2-amine via a [3+3] Cyclocondensation

This protocol describes a potential pathway for the synthesis of a substituted pyrimidine. The strategy involves the initial Knoevenagel condensation of this compound with an aromatic aldehyde to form an α,β-unsaturated nitrile, followed by a cyclocondensation reaction with guanidine nitrate.

Proposed Reaction Scheme:

Step 1: Knoevenagel Condensation

Step 2: Cyclocondensation

Experimental Protocol:

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Guanidine Nitrate

  • Sodium Ethoxide

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

Step 1: Synthesis of 2-(4-Bromophenoxy)-3-phenylacrylonitrile

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 eq.) and stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate should form.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the intermediate α,β-unsaturated nitrile.

Step 2: Synthesis of 4-(4-Bromophenoxy)-6-phenylpyrimidin-2-amine

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.2 eq.) in anhydrous ethanol (30 mL)) in a 100 mL round-bottom flask, add guanidine nitrate (1.1 eq.) and the 2-(4-Bromophenoxy)-3-phenylacrylonitrile intermediate from Step 1 (1.0 eq.).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be recrystallized from ethanol or purified by column chromatography to yield the desired pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary:

Starting MaterialProductReaction TypeYield (%)
This compound4-(4-Bromophenoxy)-6-phenylpyrimidin-2-amineKnoevenagel Condensation & Cyclocondensation60-70 (Expected Overall)

Workflow for Pyrimidine Synthesis:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation start_step1 Start: Reagents for Step 1 reagents_step1 This compound Benzaldehyde Piperidine Ethanol start_step1->reagents_step1 reaction_step1 Stir at RT for 2-3h reagents_step1->reaction_step1 intermediate Intermediate: 2-(4-Bromophenoxy)-3-phenylacrylonitrile reaction_step1->intermediate reaction_step2 Reflux for 8-12h intermediate->reaction_step2 reagents_step2 Guanidine Nitrate Sodium Ethoxide Ethanol reagents_step2->reaction_step2 workup_step2 Aqueous Workup & Filtration reaction_step2->workup_step2 product Product: 4-(4-Bromophenoxy)-6-phenylpyrimidin-2-amine workup_step2->product

Caption: Two-step workflow for the synthesis of a novel pyrimidine derivative.

Synthesis of Novel 2-(4-Bromophenoxy)-4,6-diphenylnicotinonitrile via Michael Addition and Cyclization

This protocol outlines a plausible route to a highly substituted pyridine derivative through a one-pot reaction involving the Michael addition of this compound to a chalcone, followed by cyclization and oxidation.

Proposed Reaction Scheme:
Experimental Protocol:

Materials:

  • This compound

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Sodium Ethoxide

  • Ammonium Acetate

  • Ethanol

  • Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and chalcone (1.0 eq.) in anhydrous ethanol (40 mL).

  • Add a solution of sodium ethoxide in ethanol (1.2 eq.) dropwise at room temperature.

  • Stir the mixture at room temperature for 1 hour, then add ammonium acetate (3.0 eq.) and a catalytic amount of acetic acid (0.2 eq.).

  • Heat the reaction mixture to reflux for 12-18 hours. The reaction can be monitored by TLC. An oxidant (e.g., air, or a mild chemical oxidant) may be required for the final aromatization step.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between DCM and water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-Bromophenoxy)-4,6-diphenylnicotinonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary:

Starting MaterialProductReaction TypeYield (%)
This compound2-(4-Bromophenoxy)-4,6-diphenylnicotinonitrileMichael Addition & Cyclization50-65 (Expected)

Workflow for Pyridine Synthesis:

G start Start: Reagents reagents This compound Chalcone Sodium Ethoxide Ammonium Acetate Ethanol start->reagents michael_addition Michael Addition (RT, 1h) reagents->michael_addition cyclization_oxidation Cyclization & Oxidation (Reflux, 12-18h) michael_addition->cyclization_oxidation workup Aqueous Workup & Extraction cyclization_oxidation->workup purification Column Chromatography workup->purification product Product: 2-(4-Bromophenoxy)-4,6-diphenylnicotinonitrile purification->product

Caption: One-pot workflow for the synthesis of a novel pyridine derivative.

Disclaimer: The provided protocols are based on established chemical transformations and are intended for guidance. Researchers should conduct their own literature search and risk assessment before attempting any new synthesis. Reaction conditions may require optimization to achieve desired yields and purity. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-(4-Bromophenoxy)acetonitrile as a key building block. This versatile substrate allows for the introduction of a wide range of functionalities, making it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][2] this compound is a bifunctional molecule that presents a reactive aryl bromide moiety for cross-coupling and a nitrile group that can be further transformed, offering multiple avenues for molecular diversification.[3]

This guide covers several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. For each reaction, a general overview, a detailed experimental protocol, and a table with representative quantitative data are provided. The protocols are based on established methodologies for aryl bromides and should serve as a solid starting point for the development of specific applications with this compound.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on the careful exclusion of oxygen and moisture, as the active palladium(0) catalyst is sensitive to air. The general workflow involves the assembly of the aryl halide, coupling partner, palladium catalyst, ligand, and base in an inert atmosphere.

General Workflow General Experimental Workflow for Palladium-Catalyzed Cross-Coupling reagents Weigh Aryl Halide, Coupling Partner, Base, Ligand, and Catalyst flask Add Solids to Oven-Dried Schlenk Flask reagents->flask inert Evacuate and Backfill with Inert Gas (e.g., Argon) flask->inert solvent Add Anhydrous Solvent via Syringe inert->solvent reaction Heat Reaction Mixture to Desired Temperature solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization of Product purification->characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Application Note

The Suzuki-Miyaura coupling of this compound with various arylboronic acids or esters can generate a library of 2-(4-arylphenoxy)acetonitrile derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields.

Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, SPhos, or XPhos, 2-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides

The following table presents representative data for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O10095
24-Bromobenzonitrile4-Methylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene10092
31-Bromo-4-nitrobenzene3-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Dioxane/H₂O9088
44-Bromotoluene2-Thiopheneboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O8591

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for the formation of C-C bonds and the synthesis of complex olefinic structures.[5]

Application Note

The Heck reaction of this compound with various alkenes, such as acrylates, styrenes, or other vinyl compounds, can lead to the formation of substituted stilbenes and cinnamates. The regioselectivity and stereoselectivity of the reaction are important considerations and can often be controlled by the choice of reaction conditions.

Experimental Protocol

General Procedure for Heck Reaction:

  • In a Schlenk tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%).

  • Add a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.) and an anhydrous solvent (e.g., DMF, DMAc, or acetonitrile).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until the reaction is complete as indicated by TLC or GC-MS.

  • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Representative Data for Heck Reaction of Aryl Bromides

The following table provides examples of Heck reactions with different aryl bromides and alkenes. These conditions can be adapted for reactions with this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (2) / PPh₃ (4)Et₃N (2)DMF12085
24-Bromoanisolen-Butyl acrylatePd(OAc)₂ (1)NaOAc (1.5)DMAc14090
31-Bromo-4-nitrobenzeneMethyl methacrylatePdCl₂(PPh₃)₂ (3)K₂CO₃ (2)Acetonitrile10078
44-BromotolueneAcrylonitrilePd(OAc)₂ (2)Et₃N (2)DMF11082

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6] This reaction is highly effective for the synthesis of substituted alkynes.

Application Note

Coupling this compound with various terminal alkynes via the Sonogashira reaction provides a direct route to 2-(4-(alkynyl)phenoxy)acetonitrile derivatives. These products can serve as versatile intermediates for further transformations, including cyclization reactions or as building blocks for conjugated materials. A domino Sonogashira coupling followed by intramolecular cyclization has been reported for a similar substrate, 2-(2-bromophenoxy)acetonitrile, suggesting the potential for complex molecule synthesis in a single step.[7]

Experimental Protocol

General Procedure for Sonogashira Coupling:

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[8]

Representative Data for Sonogashira Coupling of Aryl Bromides

The following table shows typical conditions and yields for the Sonogashira coupling of aryl bromides, which can be used as a guide for reactions with this compound.

EntryAryl BromideAlkyneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
14-BromoiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (2)THFRT95
24-Bromoanisole1-HexynePd(PPh₃)₄ (3) / CuI (5)Diisopropylamine (2)DMF5088
34-BromobenzaldehydeTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2) / CuI (3)Et₃N (2.5)Toluene6092
41-Bromo-4-fluorobenzeneEthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4) / CuI (5)Et₃N (3)DMFRT85

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] It is a powerful method for the synthesis of arylamines from aryl halides.[2]

Application Note

The Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines allows for the synthesis of a diverse range of N-aryl derivatives. These products are of significant interest in medicinal chemistry. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. A detailed protocol for the amination of the structurally similar 2-(4-Bromo-3-methoxyphenyl)acetonitrile serves as an excellent starting point.[9]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX OxAdd OxAdd Oxidative Addition Ar-X PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ PdII_ArX->PdII_Amine Amine_Coord Amine_Coord Amine Coordination R₂NH PdII_Amido L_nPd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation Base PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 1.2-2.4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the base (e.g., NaOtBu or Cs₂CO₃, 2.0-3.0 equiv.), the amine (1.2-1.5 equiv.), and this compound (1.0 equiv.).

  • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

The following table summarizes conditions for the Buchwald-Hartwig amination of various aryl bromides, which can be adapted for this compound.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
14-Bromo-tolueneAnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10098
24-Bromo-anisoleMorpholinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane11095
34-Bromo-benzonitrilen-HexylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-BuOH10089
41-Bromo-4-nitrobenzeneDi-n-butylaminePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBu (1.5)Toluene9091

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of aryl nitriles. Various cyanide sources can be used, with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being a less toxic alternative to reagents like KCN or Zn(CN)₂.[10][11]

Application Note

The cyanation of this compound provides a direct route to 2-(4-cyanophenoxy)acetonitrile. This dinitrile compound can be a precursor to various materials and pharmaceutical intermediates. The reaction conditions can be optimized for high yields and selectivity.

Experimental Protocol

General Procedure for Palladium-Catalyzed Cyanation:

  • To a screw-top vial, add this compound (1.0 equiv.), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ or a palladacycle, 1-3 mol%), and a ligand (e.g., dppf or a biaryl phosphine, 2-6 mol%).

  • Add a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv.) and a solvent mixture (e.g., DMAc/water or dioxane/water).

  • Seal the vial and purge with an inert gas.

  • Heat the reaction mixture to 100-130 °C and stir until the reaction is complete.

  • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[10]

Representative Data for Palladium-Catalyzed Cyanation of Aryl Bromides

The following table presents data for the cyanation of aryl bromides, which can be used as a reference for the cyanation of this compound.

EntryAryl BromideCyanide SourceCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
14-BromotolueneK₄[Fe(CN)₆]Pd(OAc)₂ (1)dppf (2)Na₂CO₃ (2)DMAc12091
24-BromoanisoleZn(CN)₂Pd(PPh₃)₄ (5)--DMF8088
34-BromobenzonitrileK₄[Fe(CN)₆]PdCl₂(dppf) (2)-K₂CO₃ (2)NMP13095
41-Bromo-4-fluorobenzeneK₄[Fe(CN)₆]Pd(OAc)₂ (2)cataCXium A (4)Na₂CO₃ (2)DMAc/H₂O11085

Conclusion

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The protocols and data provided in these application notes offer a comprehensive guide for researchers to explore the synthetic potential of this building block. Optimization of the reaction conditions for each specific substrate and coupling partner is recommended to achieve the best results. The ability to introduce diverse functionalities through these reliable and high-yielding reactions makes this compound a valuable tool in the development of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of arylamines from aryl halides.[1][2] Arylamine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-(4-Bromophenoxy)acetonitrile.

The target transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The presence of the cyanomethyl ether group on the aryl bromide may influence the electronic properties of the substrate and should be considered when selecting the optimal reaction conditions.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[2][3]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several key parameters. The following table summarizes typical components and conditions based on literature precedents for similar substrates.[1]

ParameterComponent / ConditionMolar Ratio / ConcentrationTypical Values & Recommendations
Aryl Bromide This compound1.0 equiv-
Amine Primary or Secondary Amine1.0 - 1.5 equivThe stoichiometry may need to be optimized depending on the amine's volatility and reactivity.
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1 - 5 mol%Pd₂(dba)₃ is often preferred for its air stability. Pre-formed palladium precatalysts can also offer improved reactivity and reproducibility.[1]
Ligand XPhos, SPhos, RuPhos, BINAP, DavePhos, tBuBrettPhos1.2 - 10 mol%The choice of ligand is critical and depends on the amine. Bulky, electron-rich phosphine ligands often enhance reaction efficiency.[3] For primary amines, bidentate phosphine ligands like BINAP can be effective.[2]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄1.2 - 2.0 equivStrong bases like NaOtBu often lead to higher reaction rates, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups.[4]
Solvent Toluene, Dioxane, THF, t-BuOH0.1 - 0.5 MAnhydrous, aprotic solvents are generally used to prevent catalyst deactivation.
Temperature 80 - 110 °C-The optimal temperature depends on the specific catalyst system and substrate reactivity and may require optimization.[1]
Reaction Time 2 - 24 h-Reaction progress should be monitored by TLC, GC, or LC-MS.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity for a specific amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.4 equiv), the amine (e.g., 1.2 equiv), and this compound (1.0 equiv).[1]

  • Solvent Addition: Add the anhydrous solvent via syringe.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - this compound - Amine - Pd Precatalyst & Ligand - Base prep_glassware Oven-Dry Glassware setup Assemble Reaction under Inert Atmosphere (Ar/N2) prep_glassware->setup add_reagents Add Reagents and Anhydrous Solvent setup->add_reagents heating Heat to Reaction Temperature (e.g., 100 °C) add_reagents->heating monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring quench Cool to RT and Quench monitoring->quench extraction Solvent Extraction and Washes quench->extraction drying Dry Organic Layer extraction->drying purification Concentrate and Purify (Column Chromatography) drying->purification final_product 2-(4-(dialkyl/aryl)aminophenoxy)acetonitrile purification->final_product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)Ln(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R2NH pd2_amine_complex [Ar-Pd(II)Ln(Br)(R2NH)] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)Ln(NR2) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR2 reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Biologically Active Compounds from 2-(4-Bromophenoxy)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biologically active compounds derived from 2-(4-bromophenoxy)acetonitrile. This versatile starting material offers a scaffold for the development of novel therapeutic agents, with derivatives showing promise in anticancer and antimicrobial applications.

Introduction

The this compound moiety is a valuable building block in medicinal chemistry. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the nitrile group can be readily converted to other functional groups such as carboxylic acids and amides. This flexibility enables the synthesis of a diverse library of compounds for biological screening. This note will focus on the synthesis of acetamide derivatives, which have demonstrated notable biological activities.

Core Synthetic Pathway

The primary synthetic route involves the hydrolysis of the nitrile group of this compound to form 2-(4-bromophenoxy)acetic acid. This intermediate can then be coupled with various amines to yield a range of N-substituted 2-(4-bromophenoxy)acetamide derivatives.

Synthesis_Workflow start This compound intermediate 2-(4-Bromophenoxy)acetic acid start->intermediate  Hydrolysis (e.g., NaOH, H2O/EtOH) final_product N-substituted 2-(4-bromophenoxy)acetamide (Bioactive Derivatives) intermediate->final_product  Amide Coupling (e.g., DCC/DMAP, Amine)

Caption: General synthetic workflow for biologically active acetamide derivatives.

Data Presentation

The following table summarizes the anticancer activity of a representative N-substituted 2-(4-bromophenoxy)acetamide derivative and related compounds against various cancer cell lines.

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
1 N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide-Potential Anticancer Agent[1][1]
2a 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamidePC3 (Prostate)52[2]
2b 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[2]
2c 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[2]
3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast)-[3][4][5]
3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideSK-N-SH (Neuroblastoma)-[3][4][5]

Note: Quantitative IC50 values for compound 1 were not provided in the source material, but it was identified as a potential anticancer drug based on structural and theoretical studies[1]. Compound 3c was noted for its anticancer activity, though specific IC50 values were not detailed in the provided search results[3][4][5].

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromophenoxy)acetic Acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

  • Add a stoichiometric excess of sodium hydroxide pellets to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Extract the precipitated product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(4-bromophenoxy)acetic acid as a solid.

Protocol 2: Synthesis of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide

This protocol details the amide coupling of 2-(4-bromophenoxy)acetic acid with o-phenylenediamine to yield the anticancer candidate compound.[1]

Materials:

  • 2-(4-Bromophenoxy)acetic acid

  • o-Phenylenediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of 2-(4-bromophenoxy)acetic acid in anhydrous dichloromethane, add o-phenylenediamine and a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide.

Signaling_Pathway cluster_synthesis Synthesis cluster_activity Biological Activity This compound This compound 2-(4-Bromophenoxy)acetic acid 2-(4-Bromophenoxy)acetic acid This compound->2-(4-Bromophenoxy)acetic acid Hydrolysis N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide 2-(4-Bromophenoxy)acetic acid->N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide Amide Coupling Cancer Cells Cancer Cells N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide->Cancer Cells Inhibition Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Cancer Cells->Apoptosis/Cell Cycle Arrest

Caption: Logical relationship of synthesis to biological activity.

Conclusion

This compound serves as a versatile precursor for the synthesis of a variety of biologically active molecules. The straightforward conversion to the corresponding acetic acid allows for the facile generation of amide libraries, which have shown potential as anticancer agents. The provided protocols offer a foundation for the synthesis and exploration of novel derivatives for drug discovery and development. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their therapeutic potential.

References

Application Notes and Protocols: The Utility of 2-(4-Bromophenoxy)acetonitrile in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(4-Bromophenoxy)acetonitrile as a versatile starting material for the synthesis of agrochemicals, particularly herbicides. The presence of a reactive nitrile group, an activatable methylene bridge, and a bromine-substituted aromatic ring offers multiple avenues for molecular elaboration. This document details key synthetic transformations and provides experimental protocols for the synthesis of crucial agrochemical intermediates.

The primary application of this compound in agrochemical synthesis is as a precursor to aryloxyphenoxypropionate (AOPP) herbicides. AOPP herbicides are a significant class of commercial herbicides used to control grass weeds in broadleaf crops. The general structure of these herbicides features a phenoxy group linked to a propionate moiety, a scaffold that can be readily derived from this compound.

Additionally, the 4-bromophenoxy moiety is found in other complex agrochemicals, such as certain fungicides. While the direct synthesis from this compound is not always documented, the conversion of this starting material to key intermediates represents a viable synthetic strategy.

Key Synthetic Pathways

The synthetic utility of this compound stems from three primary reactive centers: the nitrile group, the bromine atom on the phenyl ring, and the acidic α-carbon. The strategic manipulation of these sites allows for the construction of various agrochemical precursors. A key transformation is the conversion to 2-(4-bromophenoxy)propanoic acid, a direct precursor to AOPP herbicides.

Synthesis_Workflow start This compound intermediate1 2-(4-Bromophenoxy)acetic acid start->intermediate1 Hydrolysis intermediate2 2-(4-Bromophenoxy)propanoic acid start->intermediate2 1. Alkylation 2. Hydrolysis final_product Aryloxyphenoxypropionate (AOPP) Herbicides intermediate2->final_product Coupling Reaction

Caption: General synthetic workflow from this compound to AOPP herbicides.

Experimental Protocols and Data

Hydrolysis to 2-(4-Bromophenoxy)acetic Acid

The nitrile group can be hydrolyzed under basic conditions to yield 2-(4-bromophenoxy)acetic acid. This acetic acid derivative can serve as a building block for various agrochemicals.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add a 6M aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

  • Heat the mixture to reflux (approximately 100 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of ~1-2 with concentrated hydrochloric acid (HCl).

  • The 2-(4-bromophenoxy)acetic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

ParameterValue
Starting MaterialThis compound
ReagentsNaOH, HCl, Ethanol, Water
Reaction Time4-6 hours
TemperatureReflux (~100 °C)
Product2-(4-Bromophenoxy)acetic acid
Yield>90%

Table 1: Reaction conditions for the hydrolysis of this compound.

Hydrolysis start This compound reagents NaOH, H2O Reflux start->reagents product 2-(4-Bromophenoxy)acetic acid reagents->product

Caption: Hydrolysis of this compound.

Synthesis of 2-(4-Bromophenoxy)propanoic Acid

A two-step process involving alkylation of the α-carbon followed by hydrolysis of the nitrile group yields 2-(4-bromophenoxy)propanoic acid, a key intermediate for AOPP herbicides.

Experimental Protocol:

Step 1: Alkylation

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain crude 2-(4-bromophenoxy)propanenitrile.

Step 2: Hydrolysis

  • The crude 2-(4-bromophenoxy)propanenitrile is subjected to hydrolysis as described in Protocol 1.

ParameterValue (Alkylation)Value (Hydrolysis)
Starting MaterialThis compound2-(4-Bromophenoxy)propanenitrile
ReagentsNaH, CH₃I, DMFNaOH, HCl, Ethanol, Water
Reaction Time2-3 hours4-6 hours
Temperature0 °C to room temperatureReflux (~100 °C)
Product2-(4-Bromophenoxy)propanenitrile2-(4-Bromophenoxy)propanoic acid
Overall Yield>80%>90%

Table 2: Reaction conditions for the synthesis of 2-(4-Bromophenoxy)propanoic acid.

Synthesis of Aryloxyphenoxypropionate (AOPP) Herbicides

The synthesized 2-(4-bromophenoxy)propanoic acid can be coupled with various substituted phenols or heterocyclic alcohols via a nucleophilic aromatic substitution or etherification reaction to produce AOPP herbicides. The bromine atom on the phenyl ring can be retained or further modified through cross-coupling reactions to generate a diverse library of potential herbicides.

Experimental Protocol (General):

  • A mixture of 2-(4-bromophenoxy)propanoic acid (1.0 eq), a substituted phenol or heterocyclic alcohol (1.0 eq), and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) is heated in a suitable solvent such as acetonitrile or DMF.

  • The reaction is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC.

  • After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the AOPP herbicide.

AOPP_Synthesis intermediate 2-(4-Bromophenoxy)propanoic acid reagents K2CO3 Acetonitrile or DMF Heat intermediate->reagents coupling_partner Substituted Phenol or Heterocyclic Alcohol coupling_partner->reagents product AOPP Herbicide reagents->product

Caption: General scheme for the synthesis of AOPP herbicides.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of agrochemicals. Its readily transformable functional groups allow for the efficient construction of key precursors for aryloxyphenoxypropionate herbicides and other complex bioactive molecules. The protocols provided herein offer a solid foundation for researchers and professionals in the agrochemical industry to explore the development of novel and effective crop protection agents. The strategic use of this building block can facilitate the discovery of new herbicidal compounds with improved efficacy and selectivity.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenoxy)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and the separation of its potential process-related impurities.

Principle

This method utilizes RP-HPLC with UV detection to separate this compound from its potential impurities based on their polarity. A non-polar C18 stationary phase is used with a polar mobile phase consisting of a mixture of acetonitrile and water. The separation is achieved by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer. A UV detector is used for the quantification of the separated components.

Potential Impurities

The primary potential impurities in the synthesis of this compound are the unreacted starting materials and a potential hydrolysis by-product:

  • Impurity A: 4-Bromophenol (Starting Material)

  • Impurity B: Chloroacetonitrile (Starting Material)

  • Impurity C: 2-(4-Bromophenoxy)acetic acid (Hydrolysis Product)

Experimental Protocols

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • Reference standards for this compound and potential impurities.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm
Injection Vol. 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Mobile phase (Acetonitrile : Water, 60:40, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Impurity Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg each of Impurity A, B, and C and transfer to a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Spiked Sample Solution: Add a known volume of the impurity stock solution to a sample solution to verify the separation and identification of the impurity peaks.

Data Presentation

The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities under the specified chromatographic conditions.

CompoundRetention Time (min)Relative Retention Time (RRT)
Impurity B (Chloroacetonitrile)~ 2.5~ 0.42
Impurity A (4-Bromophenol)~ 3.8~ 0.63
Impurity C (2-(4-Bromophenoxy)acetic acid)~ 4.5~ 0.75
This compound~ 6.01.00

Note: Actual retention times may vary slightly depending on the specific HPLC system and column used.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The following are typical system suitability parameters:

  • Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 2.0.

  • Theoretical Plates (N): The number of theoretical plates for the this compound peak should be ≥ 2000.

  • Resolution (Rs): The resolution between this compound and the closest eluting impurity peak should be ≥ 2.0.

Calculation of Purity

The purity of the this compound sample is calculated based on the area percentage of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting prep_std Prepare Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data process_data Integrate Peaks & Calculate Purity acquire_data->process_data report Generate Report process_data->report

Caption: Workflow for the HPLC Purity Analysis of this compound.

Application Note: NMR Characterization of 2-(4-Bromophenoxy)acetonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Bromophenoxy)acetonitrile is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its rigid structure and defined substitution pattern make it an ideal candidate for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate characterization is crucial for confirming its identity, purity, and for understanding the electronic effects of substituents in its derivatives. This document provides a detailed protocol for the ¹H and ¹³C NMR characterization of the title compound and its analogues, presenting standardized methods and expected spectral data.

Part 1: Spectroscopic Data for this compound

The structural confirmation of this compound relies on the unambiguous assignment of its proton (¹H) and carbon (¹³C) NMR signals. The molecule's symmetry and the presence of heteroatoms result in a distinct and predictable NMR spectrum.

Chemical Structure:

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H NMR δ (ppm), Multiplicity, J (Hz)¹³C NMR δ (ppm)Notes
H-2, H-6~7.52 (d, J = 8.8 Hz)132.8Protons and carbons ortho to the bromine atom. The protons appear as a doublet due to coupling with H-3/H-5.
H-3, H-5~6.89 (d, J = 8.8 Hz)116.5Protons and carbons ortho to the ether linkage. Shielded by the oxygen atom, they appear upfield.
-OCH₂CN~4.73 (s)53.8The methylene protons appear as a sharp singlet as there are no adjacent protons to couple with.
C-1 (C-O)-156.4Quaternary carbon attached to oxygen; appears downfield.
C-4 (C-Br)-117.2Quaternary carbon attached to bromine.
-CN-115.5The nitrile carbon signal is typically found in this region.

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and can vary slightly based on solvent and concentration. Data is compiled from typical values for similar structures.

Part 2: Experimental Protocols and Workflow

Protocol 1: Sample Preparation for NMR Analysis
  • Mass Measurement: Accurately weigh 5-10 mg of the purified this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial.[1] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing.[2]

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed inside the pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments or specific experimental goals.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Number of Scans (NS): 16-32

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~4.0 seconds

  • Spectral Width (SW): 20 ppm (-5 to 15 ppm)

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100.6 MHz[1]

  • Solvent: CDCl₃

  • Pulse Program: zgpg30 (power-gated proton decoupling)

  • Number of Scans (NS): 1024-4096 (or as needed for good signal-to-noise)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~1.5 seconds

  • Spectral Width (SW): 240 ppm (-20 to 220 ppm)

  • Temperature: 298 K

Experimental Workflow Diagram

The logical flow from compound synthesis to final structural verification is outlined below. This workflow ensures a systematic approach to characterization.

G cluster_synthesis Compound Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesis of Acetonitrile Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Protocol 1) Purification->SamplePrep H1_Acq ¹H NMR Acquisition (Protocol 2) SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition (Protocol 2) SamplePrep->C13_Acq TwoD_NMR 2D NMR (Optional) (COSY, HSQC) H1_Acq->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->TwoD_NMR C13_Acq->Processing TwoD_NMR->Processing Assignment Peak Assignment & Integration Processing->Assignment Confirmation Structure Confirmation Assignment->Confirmation Final Final Confirmation->Final Final Characterized Structure Confirmation->Final

Caption: Workflow for the NMR characterization of synthesized compounds.

Part 3: NMR Data for Selected Derivatives

The chemical shifts observed in the NMR spectrum are highly sensitive to the electronic nature of substituents on the aromatic ring. This sensitivity allows NMR to be a powerful tool for confirming the successful synthesis of various derivatives.

Table 2: Comparison of ¹H NMR Data for Representative Phenoxyacetonitrile Derivatives

Compound Aromatic Protons (δ, ppm) -OCH₂CN Protons (δ, ppm) Other Protons (δ, ppm) Solvent
2-(4-Methoxyphenoxy)acetonitrile 7.02 (d), 6.68 (d)3.14 (s)3.92 (s, -OCH₃)CDCl₃[3]
2-(4-Nitrophenoxy)acetonitrile 8.41 (d), 8.10 (d)--CDCl₃[4]
(2-Benzoyl-4-bromophenoxy)acetonitrile 7.12 - 8.03 (m)--CDCl₃[5][6]
2-(4-Chlorophenoxy)acetonitrile 7.78 (m), 7.69 (d)--CDCl₃[4]

Note: Data for some entries are for structurally related compounds (e.g., benzylidene malononitriles) to illustrate substituent effects on aromatic signals.[4]

Part 4: Structure-Spectrum Correlation

Understanding the relationship between a molecule's structure and its NMR spectrum is fundamental to characterization. The following diagram illustrates which parts of the this compound molecule correspond to specific signals in the ¹H and ¹³C NMR spectra.

Caption: Correlation of molecular fragments with their respective NMR signals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot the synthesis of 2-(4-Bromophenoxy)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Williamson ether synthesis, which involves the reaction of 4-bromophenol with an acetonitrile derivative bearing a leaving group, typically chloroacetonitrile, in the presence of a base.[1][2] This reaction proceeds via an S_N2 mechanism where the phenoxide ion, generated from 4-bromophenol and a base, acts as a nucleophile.[2][3]

Q2: What are the typical starting materials for this synthesis?

A2: The standard starting materials are 4-bromophenol and chloroacetonitrile.

Q3: What are some common challenges encountered during this synthesis?

A3: Common challenges include low yield, the formation of side products, and difficulties in product purification. Low yields can result from incomplete reactions, suboptimal reaction conditions, or degradation of reactants or products.

Q4: How can I improve the yield of my reaction?

A4: To improve the yield, consider optimizing the choice of base, solvent, and reaction temperature. The use of a phase transfer catalyst can also significantly enhance the reaction rate and yield, especially in industrial applications.[1][4] Ensuring the purity of starting materials and maintaining an inert atmosphere can also be beneficial.

Q5: What is the role of a phase transfer catalyst in this synthesis?

A5: A phase transfer catalyst (PTC) facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase, where the reaction with chloroacetonitrile occurs.[4][5] This enhances the reaction rate and can lead to higher yields, especially when using inorganic bases like sodium hydroxide or potassium carbonate.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Base: The base (e.g., potassium carbonate, sodium hydroxide) may be old, hydrated, or of insufficient strength to deprotonate the 4-bromophenol effectively.Use freshly dried, high-purity base. Consider using a stronger base if necessary, but be mindful of potential side reactions.
2. Low Reaction Temperature: The reaction may be too slow at the current temperature.Increase the reaction temperature. Williamson ether syntheses are often carried out at elevated temperatures (50-100 °C).[1] Monitor the reaction by TLC to find the optimal temperature.
3. Short Reaction Time: The reaction may not have reached completion.Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
4. Impure Reactants: Impurities in 4-bromophenol or chloroacetonitrile can interfere with the reaction.Purify the starting materials before use. 4-bromophenol can be recrystallized, and chloroacetonitrile can be distilled.
Presence of Significant Side Products 1. E2 Elimination: If the reaction conditions are too harsh (e.g., very strong base, high temperature), elimination of HCl from chloroacetonitrile can occur.Use a milder base (e.g., K₂CO₃ instead of NaH). Optimize the temperature to favor substitution over elimination.
2. C-Alkylation: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring, although this is less common.This is more prevalent with alkali phenoxides.[1] Using a less ionic base or a phase transfer catalyst can sometimes mitigate this.
3. Hydrolysis of Chloroacetonitrile: Presence of water in the reaction mixture can lead to the hydrolysis of chloroacetonitrile.Use anhydrous solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Oily Product: The crude product may be an oil, making crystallization difficult.Try to purify by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).
2. Ineffective Recrystallization: The chosen solvent system may not be optimal for recrystallization.Screen for a suitable recrystallization solvent or solvent pair. Good single solvents to try include ethanol or acetonitrile.[7][8] Common solvent pairs are ethanol/water, acetone/water, or hexane/ethyl acetate.[9]
3. Co-eluting Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.Optimize the mobile phase for column chromatography. A shallow gradient elution might be necessary.

Data Presentation

The following table summarizes various reaction conditions for the Williamson ether synthesis of phenoxyacetonitrile derivatives, providing an indication of expected yields.

Base Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
K₂CO₃AcetoneNaIReflux8~75Based on synthesis of a similar compound[10]
K₂CO₃AcetoneKI604865-71For a similar reaction[11]
NaOH (50% aq.)Toluene/NMPNone<102~94For a similar phenoxyacetonitrile[12]
K₂CO₃AcetonitrileNoneRefluxNot specifiedHighGeneral condition for similar reactions[12]
NaOHVariousPhase Transfer Catalyst50-1001-850-95General industrial conditions[1]

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetone

This protocol is adapted from the synthesis of a structurally similar compound, (2-benzoyl-4-bromophenoxy)acetonitrile.[10]

Materials:

  • 4-Bromophenol

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Sodium Iodide (NaI) (optional, as a catalyst)

  • Acetone (anhydrous)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and sodium iodide (0.1 eq).

  • Add anhydrous acetone to the flask.

  • Slowly add chloroacetonitrile (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis using Sodium Hydroxide with Phase Transfer Catalysis

This protocol is a general method for Williamson ether synthesis using a phase transfer catalyst.

Materials:

  • 4-Bromophenol

  • Chloroacetonitrile

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Toluene or another suitable organic solvent

  • Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve 4-bromophenol (1.0 eq) in toluene.

  • Add an aqueous solution of sodium hydroxide (e.g., 50% w/w, 2.0 eq).

  • Add the phase transfer catalyst (e.g., TBAB, 0.05 eq).

  • Stir the biphasic mixture vigorously and add chloroacetonitrile (1.1 eq) dropwise.

  • Heat the reaction mixture to 50-70°C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 4-Bromophenol 4-Bromophenol Deprotonation Deprotonation 4-Bromophenol->Deprotonation Chloroacetonitrile Chloroacetonitrile SN2_Attack SN2 Attack Chloroacetonitrile->SN2_Attack Base Base Base->Deprotonation Deprotonation->SN2_Attack 4-Bromophenoxide Product This compound SN2_Attack->Product Byproducts Salt + Water SN2_Attack->Byproducts

Caption: Williamson ether synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Base Check Base Activity & Amount Start->Check_Base Check_Temp Verify Reaction Temperature Check_Base->Check_Temp Base OK Success Yield Improved Check_Base->Success Issue Found & Fixed Check_Time Extend Reaction Time Check_Temp->Check_Time Temp OK Check_Temp->Success Issue Found & Fixed Check_Purity Check Reactant Purity Check_Time->Check_Purity Time OK Check_Time->Success Issue Found & Fixed Optimize Optimize Conditions (e.g., PTC) Check_Purity->Optimize Purity OK Check_Purity->Success Issue Found & Fixed Optimize->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Side reactions to avoid in the synthesis of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-bromophenoxy)acetonitrile. The following information is designed to help you identify and mitigate common side reactions and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-bromophenol (4-bromophenoxide) is reacted with chloroacetonitrile.

Q2: What are the most common side reactions to be aware of during this synthesis?

The primary side reactions that can occur during the synthesis of this compound include:

  • C-alkylation of 4-bromophenoxide: Instead of the desired O-alkylation, the chloroacetonitrile can react at a carbon atom on the aromatic ring of the 4-bromophenoxide, leading to the formation of 2-(4-bromo-hydroxyphenyl)acetonitrile isomers.

  • Hydrolysis of Chloroacetonitrile: Under the basic reaction conditions, the reactant chloroacetonitrile can undergo hydrolysis to form chloroacetamide.

  • Hydrolysis of this compound: The desired product can also be susceptible to hydrolysis under basic conditions, which would yield 2-(4-bromophenoxy)acetamide.

  • Self-condensation of Chloroacetonitrile: Chloroacetonitrile can react with itself in the presence of a base, leading to the formation of various condensation byproducts.

Q3: How can I minimize the formation of the C-alkylation byproduct?

The competition between O-alkylation and C-alkylation is highly dependent on the reaction solvent. To favor the desired O-alkylation, it is crucial to use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1] These solvents effectively solvate the cation of the phenoxide, leaving the oxygen atom as a more available nucleophile. Protic solvents, on the other hand, can solvate the oxygen atom of the phenoxide through hydrogen bonding, which hinders its nucleophilicity and can promote C-alkylation.

Q4: What measures can be taken to prevent the hydrolysis of chloroacetonitrile and the final product?

To minimize hydrolysis, it is important to use anhydrous (dry) solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Additionally, using a non-nucleophilic strong base, such as sodium hydride (NaH), for the deprotonation of 4-bromophenol can be advantageous as it is consumed in the initial step and does not contribute to later hydrolysis reactions. The reaction temperature should also be carefully controlled, as higher temperatures can accelerate the rate of hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Predominance of side reactions (C-alkylation, hydrolysis). - Loss of product during workup or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions: use a polar aprotic solvent (e.g., DMF, acetonitrile), a strong non-nucleophilic base (e.g., NaH), and maintain an appropriate temperature.[1] - Ensure anhydrous conditions to minimize hydrolysis. - During workup, carefully perform extractions and minimize the number of transfer steps.
Presence of a significant amount of C-alkylated byproduct - Use of a protic solvent. - High reaction temperature.- Switch to a polar aprotic solvent like DMF or acetonitrile.[1] - Lower the reaction temperature.
Formation of amide byproducts (from hydrolysis) - Presence of water in the reaction mixture. - Use of a nucleophilic base (e.g., NaOH, KOH) in excess or for a prolonged reaction time.- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. - Use a stoichiometric amount of a strong, non-nucleophilic base like sodium hydride. - Quench the reaction promptly upon completion.
Difficulty in purifying the final product - Byproducts have similar polarity to the desired product. - Incomplete removal of starting materials.- Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.[2] Monitor the fractions by TLC. - Recrystallization from an appropriate solvent can be an effective final purification step.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. This is a general guideline and may require optimization.

Materials:

  • 4-Bromophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Chloroacetonitrile

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 4-bromophenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-bromophenoxide.

  • Cool the mixture back to 0 °C and add chloroacetonitrile (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Influence of Solvent on O- vs. C-Alkylation in Williamson Ether Synthesis

SolventDielectric Constant (ε)Solvent TypeFavored Alkylation
N,N-Dimethylformamide (DMF)36.7Polar AproticO-Alkylation
Acetonitrile37.5Polar AproticO-Alkylation
Dimethyl sulfoxide (DMSO)46.7Polar AproticO-Alkylation
Water80.1ProticC-Alkylation
Ethanol24.5ProticC-Alkylation

This table provides a qualitative summary based on general principles of Williamson ether synthesis. Actual ratios of O- to C-alkylation will depend on the specific reactants and conditions.

Visualization

Side_Reaction_Pathway cluster_conditions Reaction Conditions Reactants 4-Bromophenol + Chloroacetonitrile Main_Product This compound (Desired O-Alkylation Product) Reactants->Main_Product Williamson Ether Synthesis (SN2) C_Alkylation 2-(4-Bromo-hydroxyphenyl)acetonitrile (C-Alkylation Byproduct) Reactants->C_Alkylation C-Alkylation Side Reaction Hydrolysis_Chloroacetonitrile Chloroacetamide (Hydrolysis of Chloroacetonitrile) Reactants->Hydrolysis_Chloroacetonitrile Hydrolysis Self_Condensation Self-Condensation Products (From Chloroacetonitrile) Reactants->Self_Condensation Self-Condensation Hydrolysis_Product 2-(4-Bromophenoxy)acetamide (Hydrolysis of Product) Main_Product->Hydrolysis_Product Hydrolysis Base Base (e.g., NaH, NaOH) Base->Reactants Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reactants Temperature Temperature Temperature->Reactants Water Presence of Water Water->Hydrolysis_Chloroacetonitrile Water->Hydrolysis_Product

Caption: Logical workflow illustrating the main reaction pathway and potential side reactions in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-(4-Bromophenoxy)acetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 2-(4-Bromophenoxy)acetonitrile by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid organic compounds. It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[1][2] In this process, the crude this compound is dissolved in a minimum amount of a suitable hot solvent to form a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[2][3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should meet the following criteria:

  • It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • It should dissolve the impurities well at all temperatures or not at all.

  • It should not react with this compound.

  • It should be volatile enough to be easily removed from the purified crystals.

  • The boiling point of the solvent should be lower than the melting point of this compound to prevent the compound from "oiling out".[1]

Given the polar nature of the ether and nitrile functional groups in this compound, polar solvents are a good starting point. Ethanol, isopropanol, or a mixed solvent system like ethanol/water or acetone/hexane are often good choices for compounds with similar functionalities.[4][5]

Q3: What are the most likely impurities in my crude this compound sample?

If the compound was synthesized from 4-bromophenol and chloroacetonitrile, potential impurities could include:

  • Unreacted 4-bromophenol.

  • Unreacted chloroacetonitrile (though volatile).

  • Side products from the reaction.

  • Residual base or salts used in the synthesis.

Proper recrystallization should help in removing these impurities.

Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?

This is a common issue and can be addressed by several methods to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[6]

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]

  • Lowering the Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.[6]

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[1] To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to ensure the solution is no longer supersaturated at that temperature.

  • Allow the solution to cool very slowly. You can do this by insulating the flask or letting it cool on a surface that does not conduct heat well.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated but lacks nucleation sites. 3. The compound is very soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and try cooling again.[6] 2. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[6] 3. Try a different solvent or a mixed solvent system where the compound is less soluble.
"Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution was cooled too rapidly. 3. High concentration of impurities depressing the melting point.1. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly.[1] 2. Choose a solvent with a lower boiling point. 3. Consider a preliminary purification step if the material is very impure.
Low Yield of Crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization before filtration.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[6] 2. Ensure the filtration apparatus is hot during filtration. Use a pre-heated funnel and flask. 3. Allow more time for cooling or cool the flask in an ice bath to maximize crystal formation.
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
Crystals are very fine or powdery 1. The solution was cooled too quickly, leading to rapid precipitation instead of slow crystal growth.1. Redissolve the solid in hot solvent and allow it to cool more slowly and undisturbed. Slower cooling generally leads to larger, purer crystals.[6]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol assumes a starting amount of approximately 5 grams of crude this compound. The choice of solvent should be determined by preliminary solubility tests. Ethanol or isopropanol are good starting points.

Materials:

  • Crude this compound (~5 g)

  • Recrystallization solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flasks (250 mL)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in a 250 mL Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., 20-30 mL of ethanol) and heat the mixture on a hot plate with gentle swirling. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary for dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for 15-20 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for some time. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

Protocol 2: Mixed Solvent Recrystallization of this compound

A mixed solvent system, such as ethanol and water, can be effective. In this system, this compound should be soluble in the "good" solvent (ethanol) and insoluble in the "poor" solvent (water).

Materials:

  • Crude this compound (~5 g)

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., Water)

  • Erlenmeyer flasks (250 mL)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (ethanol) in a 250 mL Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a small amount of the ice-cold solvent mixture, and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Aromatic Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds, but many organics have low solubility.
Ethanol7824.5A versatile and commonly used solvent for a range of polarities.[4]
Isopropanol8219.9Similar to ethanol, slightly less polar.
Acetonitrile8237.5A polar aprotic solvent, can be a good choice for polar compounds.[7]
Acetone5620.7A good solvent for many organic compounds, but its low boiling point can be a limitation.
Toluene1112.4A non-polar aromatic solvent, can be useful for less polar compounds or as part of a mixed solvent system.
Heptane/Hexane98/69~1.9Non-polar solvents, often used as the "poor" solvent in a mixed-solvent system with a more polar solvent.[4]

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: Experimental Workflow for Recrystallization.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Yes reduce_solvent Reduce Solvent Volume scratch->reduce_solvent Still No Crystals change_solvent Change Solvent System reduce_solvent->change_solvent Still No Crystals lower_bp_solvent Use Lower Boiling Point Solvent reheat_add_solvent->lower_bp_solvent Problem Persists check_cooling_time Ensure Sufficient Cooling Time concentrate_mother_liquor->check_cooling_time If Yield is Still Low

Caption: Troubleshooting Common Recrystallization Issues.

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the low conversion of 2-(4-Bromophenoxy)acetonitrile in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling of this compound is showing low conversion. What are the common causes?

A1: Low conversion in the Suzuki coupling of this specific substrate can stem from several factors. The most common issues include:

  • Catalyst Deactivation: The palladium catalyst may be decomposing or precipitating as palladium black, losing its catalytic activity.[1][2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand may not be suitable for this particular aryl bromide.

  • Side Reactions: Competing reactions, such as dehalogenation of the starting material or protodeboronation of the boronic acid, can consume reactants and lower the yield of the desired product.[3][4]

  • Reagent Quality: Impurities in the solvent, degradation of the boronic acid, or poor quality of the starting aryl bromide can inhibit the reaction.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of phosphine ligands and the homocoupling of boronic acids.[5]

Q2: I am observing a significant amount of a byproduct identified as 2-phenoxyacetonitrile. What is this and how can I prevent it?

A2: This byproduct is the result of a dehalogenation side reaction, where the bromine atom on your starting material is replaced by a hydrogen atom.[3] This is a common issue in Suzuki couplings.[2][3]

Strategies to Minimize Dehalogenation:

  • Choice of Base: Strong bases or those capable of acting as hydride donors can promote dehalogenation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]

  • Solvent: The choice of solvent can influence the reaction pathway.[3] If using alcoholic solvents, they can sometimes be a source of the hydride that leads to dehalogenation.[5] Switching to an aprotic solvent like dioxane or toluene may be beneficial.

  • Temperature and Reaction Time: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[3] Try running the reaction at a lower temperature (e.g., 80-90 °C) and monitor for completion to avoid unnecessary heating.

  • Ligand Selection: The phosphine ligand can influence the rates of desired coupling versus undesired side reactions.[3] Using bulky, electron-rich ligands can sometimes accelerate the reductive elimination step, outcompeting the dehalogenation pathway.

Q3: Could the nitrile or ether functional groups in this compound be interfering with the reaction?

A3: Yes, the functional groups on your substrate can influence the reaction's outcome.

  • Electronic Effects: The phenoxy group is electron-donating, which can make the carbon-bromine bond stronger and the oxidative addition step slower compared to electron-deficient aryl bromides.[6][7] Conversely, the para-acetonitrile group is electron-withdrawing, which should activate the aryl bromide for oxidative addition. The interplay of these effects determines the substrate's overall reactivity.

  • Coordination to Palladium: The nitrile group (CN) or the ether oxygen could potentially coordinate to the palladium center. While some studies have shown that nitrile-functionalized ligands can enhance catalytic activity[8], direct coordination from the substrate could potentially interfere with the catalytic cycle. However, under typical palladium-catalyzed Suzuki conditions, the C-CN bond is generally stable.[9]

Q4: My boronic acid seems to be decomposing, and I see homocoupled products. How can I address this?

A4: Boronic acids can be unstable under Suzuki coupling conditions, leading to two primary side reactions:[5][10]

  • Protodeboronation: The carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, especially in the presence of water and base.[10]

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (R-R). This is often promoted by the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0).[5]

Solutions:

  • Use fresh, high-purity boronic acid.

  • Consider using a more stable boronic ester, such as a pinacol ester (Bpin), which releases the boronic acid slowly under the reaction conditions.[11]

  • Ensure the reaction is thoroughly degassed to remove oxygen.

  • Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can lead to purification challenges.

Q5: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?

A5: A systematic approach to optimization is crucial. Below is a table of recommended starting points and variables to screen.

ParameterRecommended Starting ConditionOptimization StrategyRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Screen other catalysts like Pd₂(dba)₃ with a separate ligand.Pd(PPh₃)₄ is a reliable starting point. Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates.[5]
Ligand (If using Pd₂(dba)₃) PPh₃, SPhos, or XPhos (Ligand:Pd ratio of 2:1 to 4:1)Screen bulky, electron-rich phosphine ligands (Buchwald-type ligands).Electron-rich ligands can accelerate the slow oxidative addition step with electron-neutral or rich aryl bromides.[6]
Base K₂CO₃ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)Screen other bases like K₃PO₄.Carbonates are generally effective and mild enough to prevent many side reactions. K₃PO₄ is a stronger base that can be effective in challenging couplings.[12]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O (4:1 v/v)Try anhydrous solvents like THF or DMF.A biphasic system is standard and effective for many Suzuki reactions.[12] Anhydrous conditions may reduce protodeboronation.
Temperature 80-100 °CIncrease or decrease temperature in 10 °C increments.Temperature should be high enough for the reaction to proceed but low enough to minimize side reactions like dehalogenation.[3]

Visualizations

Troubleshooting Workflow

G start Low Conversion of This compound check_reagents 1. Check Reagents & Setup start->check_reagents analyze_crude 2. Analyze Crude Mixture start->analyze_crude optimize 3. Optimize Conditions start->optimize reagent_issues Impure/Degraded Reagents? (Aryl Bromide, Boronic Acid) Inadequate Degassing? check_reagents->reagent_issues side_reactions Major Side Products? (Dehalogenation, Homocoupling) analyze_crude->side_reactions catalyst_death Catalyst Precipitation? (Palladium Black) analyze_crude->catalyst_death bad_conditions Suboptimal Conditions? (Base, Solvent, Temp) optimize->bad_conditions sol_reagents Purify Starting Material Use Fresh Boronic Acid/Ester Ensure Rigorous Degassing reagent_issues->sol_reagents sol_side Change Base (e.g., K2CO3) Use Anhydrous Solvent Lower Temperature side_reactions->sol_side sol_catalyst Use Robust Ligand (e.g., SPhos) Ensure Inert Atmosphere Avoid Excessive Heat catalyst_death->sol_catalyst sol_conditions Screen Different Bases Screen Solvents (e.g., Dioxane, Toluene) Screen Ligands & Temperature bad_conditions->sol_conditions

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Suzuki Coupling Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) pd0->oa_label oa_complex Ar-Pd(II)(Br)L₂ oa_complex->trans_label trans_complex Ar-Pd(II)(R)L₂ trans_complex->re_label oa_label->pd0 Ar-Br oa_label->oa_complex Oxidative Addition trans_label->oa_complex R-B(OH)₂ + Base trans_label->trans_complex Transmetalation re_label->pd0 Reductive Elimination re_label->trans_complex Ar-R (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Reaction vessel (e.g., Schlenk flask or pressure tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the stirring mixture.

  • Reaction: Seal the vessel and heat the reaction mixture in an oil bath to the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Optimizing reaction conditions for the hydrolysis of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the hydrolysis of 2-(4-Bromophenoxy)acetonitrile to 2-(4-Bromophenoxy)acetic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for hydrolyzing this compound to 2-(4-Bromophenoxy)acetic acid?

A1: The hydrolysis of this compound is typically achieved under either acidic or basic conditions.[1][2] Acid-catalyzed hydrolysis often employs strong mineral acids like sulfuric acid or hydrochloric acid in an aqueous medium, leading directly to the carboxylic acid.[1] Base-catalyzed hydrolysis utilizes strong bases such as sodium hydroxide or potassium hydroxide, initially forming the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.[2]

Q2: Which method, acidic or basic hydrolysis, is generally preferred?

A2: The choice between acidic and basic hydrolysis depends on the overall stability of the starting material and the desired product to the reaction conditions. Basic hydrolysis is often preferred for its typically faster reaction rates and high yields for similar arylacetonitriles. However, acidic conditions may be more suitable if the molecule contains base-labile functional groups.

Q3: What is the intermediate species formed during the hydrolysis of a nitrile?

A3: The hydrolysis of a nitrile, under both acidic and basic conditions, proceeds through an amide intermediate (2-(4-Bromophenoxy)acetamide).[2] Under the reaction conditions required for complete hydrolysis to the carboxylic acid, this amide is typically not isolated but is hydrolyzed in situ.

Q4: Can the hydrolysis reaction be stopped at the amide intermediate?

A4: Isolating the amide intermediate is challenging as the conditions that favor its formation also promote its further hydrolysis to the carboxylic acid. Milder reaction conditions, such as shorter reaction times and lower temperatures, particularly in basic media, may allow for the accumulation of the amide, but careful monitoring is crucial.

Data Presentation: Comparison of Hydrolysis Conditions

The following tables summarize typical quantitative data for the hydrolysis of this compound under various conditions to facilitate the selection of an optimal protocol.

Table 1: Acid-Catalyzed Hydrolysis of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
5 M H₂SO₄Dioxane/H₂O (1:1)100128595
6 M HClAcetic Acid/H₂O (2:1)110108896
3 M H₂SO₄Ethanol/H₂O (1:1)80247592

Table 2: Base-Catalyzed Hydrolysis of this compound

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
6 M NaOHEthanol/H₂O (2:1)9049598
8 M KOHEthylene Glycol12029799
4 M NaOHDioxane/H₂O (1:1)10069297

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis with Sulfuric Acid

Materials:

  • This compound

  • Dioxane

  • 5 M Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a 1:1 mixture of dioxane and 5 M sulfuric acid.

  • Heat the reaction mixture to 100°C and maintain it at this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Bromophenoxy)acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide

Materials:

  • This compound

  • Ethanol

  • 6 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ice bath

Procedure:

  • Dissolve this compound in a 2:1 mixture of ethanol and 6 M sodium hydroxide in a round-bottom flask fitted with a reflux condenser.[3]

  • Heat the mixture to 90°C and reflux for 4 hours, monitoring the reaction's progress by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the reaction mixture with 6 M hydrochloric acid to a pH of approximately 1-2, which will cause the product to precipitate.

  • Collect the precipitated 2-(4-Bromophenoxy)acetic acid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the purified product under vacuum. A yield of up to 98% with a purity of 99.9% has been reported for the hydrolysis of the similar 4-bromophenylacetonitrile under basic conditions.

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction

  • Possible Cause: Insufficient temperature or reaction time.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the progress closely by TLC to avoid the formation of degradation byproducts.

  • Possible Cause: Inadequate concentration of acid or base.

    • Solution: Ensure the concentration of the acid or base is as specified in the protocol. For substrates that are resistant to hydrolysis, a higher concentration may be required.

  • Possible Cause: Poor solubility of the starting material.

    • Solution: Employ a co-solvent such as dioxane or ethanol to improve the solubility of the nitrile in the aqueous medium.

Issue 2: Formation of Byproducts

  • Possible Cause: Degradation of the starting material or product under harsh conditions.

    • Solution: If degradation is observed, consider using milder reaction conditions, such as a lower temperature or a less concentrated acid or base.

  • Possible Cause: Presence of impurities in the starting material.

    • Solution: Ensure the this compound is of high purity before starting the reaction. Purification by recrystallization or column chromatography may be necessary.

Issue 3: Low Yield of Isolated Product

  • Possible Cause: Incomplete precipitation of the product during workup (basic hydrolysis).

    • Solution: Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Cooling the mixture in an ice bath can also enhance precipitation.

  • Possible Cause: Product loss during extraction.

    • Solution: Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

  • Possible Cause: Emulsion formation during extraction.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion.

Visualizing the Process

Hydrolysis_Workflow Experimental Workflow for Nitrile Hydrolysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Nitrile in Solvent add_reagent Add Acid or Base start->add_reagent heat Heat to Reflux add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize_acidify Neutralize (Acidic) or Acidify (Basic) cool->neutralize_acidify extract Extract with Organic Solvent neutralize_acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallize or Filter concentrate->purify product Pure Carboxylic Acid purify->product

Caption: A generalized experimental workflow for the hydrolysis of this compound.

Troubleshooting_Hydrolysis Troubleshooting Logic for Nitrile Hydrolysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Suboptimal Conditions start->cause1 cause2 Poor Solubility start->cause2 cause3 Byproduct Formation start->cause3 cause4 Workup Issues start->cause4 sol1 Increase Temp/Time/ [Reagent] cause1->sol1 sol2 Add Co-solvent cause2->sol2 sol3 Use Milder Conditions cause3->sol3 sol4 Optimize pH/ Extraction cause4->sol4 end Successful Hydrolysis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield sol4->end Improved Yield

Caption: A logical diagram for troubleshooting common issues in nitrile hydrolysis.

References

Preventing decomposition of 2-(4-Bromophenoxy)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Bromophenoxy)acetonitrile

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition of this compound?

A: Decomposition may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing), clumping of the solid material, or the development of a distinct odor. Chemically, decomposition can be confirmed by analytical methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, which may show the presence of new impurities.

Q2: What are the likely decomposition products of this compound?

A: The two primary functional groups susceptible to degradation are the nitrile and the ether linkage. The most probable decomposition pathways are:

  • Hydrolysis of the nitrile group: In the presence of moisture, the nitrile group can hydrolyze to form 2-(4-bromophenoxy)acetamide as an intermediate, and subsequently 2-(4-bromophenoxy)acetic acid.[1][2][3][4] This process can be accelerated by acidic or basic conditions.[1][5]

  • Ether cleavage: While ethers are generally stable, cleavage of the ether bond can occur under strongly acidic conditions, which is less likely under standard storage conditions but could be a concern if the compound is stored with acidic contaminants.[6][7][8][9][10]

Q3: What are the optimal storage conditions to prevent decomposition?

A: To minimize decomposition, this compound should be stored under controlled conditions. Please refer to the summary table below for recommended storage parameters. In general, the compound should be kept in a tightly sealed container, in a cool, dry, and dark place.[11][12][13]

Q4: Can I store this compound at room temperature?

A: While short-term storage at room temperature may be acceptable for highly pure, dry material, long-term storage at room temperature is not recommended due to the increased risk of hydrolysis, especially if ambient humidity is high. For long-term stability, refrigeration is advised.

Q5: How does light affect the stability of this compound?

A: Aromatic bromine compounds can be sensitive to light. Prolonged exposure to UV light may potentially lead to degradation. Therefore, it is recommended to store the compound in an amber or opaque container to protect it from light.

Troubleshooting Guide

If you suspect that your sample of this compound has decomposed, follow this guide to assess the issue and take appropriate action.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Decomposition of this compound start Decomposition Suspected visual_inspection Perform Visual Inspection: - Discoloration? - Clumping? - Odor? start->visual_inspection analytical_check Perform Analytical Check: - TLC - HPLC - NMR visual_inspection->analytical_check Abnormality Observed no_change No Significant Change visual_inspection->no_change No Abnormality analytical_check->no_change Purity Confirmed decomposition_confirmed Decomposition Confirmed analytical_check->decomposition_confirmed Impurities Detected review_storage Review and Optimize Storage Conditions no_change->review_storage For Future Prevention quantify_purity Quantify Purity decomposition_confirmed->quantify_purity purity_ok Purity Acceptable for Use? quantify_purity->purity_ok purity_ok->no_change Yes purify Purify the Compound (e.g., Recrystallization) purity_ok->purify No, Purification Feasible discard Discard and Use a Fresh Batch purity_ok->discard No, Purification Not Feasible purify->analytical_check Post-Purification discard->review_storage

Caption: Troubleshooting workflow for suspected decomposition.

Data Presentation: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential hydrolytic decomposition.[11]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes contact with atmospheric moisture and oxygen.
Humidity Dry (use of desiccants is recommended)Prevents hydrolysis of the nitrile functional group.[1]
Light In the dark (use of amber vials)Protects the light-sensitive aromatic bromine moiety.
Container Tightly sealed, appropriate materialPrevents ingress of moisture and air.[12]

Experimental Protocol: Simple Stability Check by TLC

This protocol provides a quick method to assess the purity of your this compound sample.

Materials:

  • This compound sample (both the stored sample and a reference standard, if available)

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate - this may need optimization)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Solvent for sample preparation (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your stored this compound in a suitable solvent (~1 mg/mL). If you have a fresh/reference sample, prepare a solution of it as well.

  • Spotting: Using a capillary tube, carefully spot the solutions onto the baseline of a TLC plate. Spot the stored sample and the reference sample side-by-side.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis:

    • A pure sample should show a single spot.

    • Compare the spot(s) of the stored sample with the reference sample.

    • The presence of additional spots in the lane of the stored sample indicates the presence of impurities and likely decomposition. The primary decomposition product, 2-(4-bromophenoxy)acetic acid, is more polar and will have a lower Rf value (will not travel as far up the plate).

Visualization of Potential Decomposition Pathway

The primary degradation pathway under typical storage conditions is the hydrolysis of the nitrile group.

Decomposition_Pathway Potential Hydrolysis Pathway of this compound reactant This compound (C8H6BrNO) intermediate 2-(4-Bromophenoxy)acetamide (C8H8BrNO2) reactant->intermediate Hydrolysis reagent1 + H2O (Moisture) reactant->reagent1 product 2-(4-Bromophenoxy)acetic acid (C8H7BrO3) intermediate->product Further Hydrolysis reagent2 + H2O (Acid/Base catalysis) intermediate->reagent2

Caption: Hydrolysis of this compound.

References

Technical Support Center: HPLC-MS Analysis of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2-(4-Bromophenoxy)acetonitrile using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely process-related impurities in my this compound sample?

Process-related impurities typically arise from unreacted starting materials, by-products from side reactions, or subsequent degradation. The common synthesis route for this compound involves the reaction of 4-bromophenol with chloroacetonitrile or bromoacetonitrile. Therefore, potential impurities include:

  • Starting Materials: 4-Bromophenol and residual synthesis reagents.

  • By-products: Isomeric impurities (e.g., from substitution at a different position on the phenol ring if starting materials are not pure), or dimers formed from self-reaction.

  • Degradation Products: Hydrolysis of the nitrile group to form 2-(4-Bromophenoxy)acetic acid or the corresponding amide.

Q2: My mass spectrum shows a pair of peaks for a potential impurity, separated by 2 m/z units. What does this indicate?

This pattern is a characteristic signature of a bromine-containing compound.[1] Natural bromine exists as two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio of abundance.[2][3] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (M and M+2) of almost equal intensity, which is a key diagnostic tool for identifying your target compound and its brominated impurities.[4]

Q3: I'm observing significant peak tailing for my main compound and its impurities. What are the common causes and solutions?

Peak tailing is a common issue when analyzing aromatic or basic compounds with silica-based HPLC columns.[5] The primary causes are often secondary chemical interactions within the column or issues with the HPLC system setup.[6]

  • Cause 1: Secondary Silanol Interactions: The primary cause is often the interaction between the analyte and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[5][7]

    • Solution: Use a modern, high-purity, end-capped C18 column where most residual silanol groups are deactivated.[7][8] You can also add a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block these active sites.

  • Cause 2: Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[5]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer (e.g., 10-20 mM ammonium formate or acetate) can help maintain a stable pH and improve peak shape.[7]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase.[5]

    • Solution: Dilute your sample or reduce the injection volume.[9]

  • Cause 4: Extra-Column Effects: Excessive dead volume in the tubing between the injector, column, and detector can cause peak broadening and tailing.[8]

    • Solution: Ensure all fittings are secure and use tubing with a narrow internal diameter (e.g., 0.005").[8][9]

Q4: My MS signal intensity is low or absent for my target analyte and impurities. How can I troubleshoot this?

Low signal intensity in HPLC-MS can stem from several factors, ranging from sample preparation to instrument settings.[4]

  • Cause 1: Inefficient Ionization: The analyte may not be ionizing efficiently in the chosen mode (positive or negative). The mobile phase composition is critical for ionization.

    • Solution: Ensure your mobile phase contains a proton source (for positive mode, e.g., 0.1% formic acid) or a proton acceptor (for negative mode, e.g., 0.1% ammonium hydroxide). Experiment with both ESI positive and negative modes to see which provides a better response.

  • Cause 2: Signal Suppression: Components in the sample matrix can co-elute with the analyte and compete for ionization, reducing the analyte's signal.[4]

    • Solution: Improve sample clean-up using techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[8] Also, ensure proper chromatographic separation to prevent co-elution.

  • Cause 3: Instrument Issues: The mass spectrometer may need tuning, or the source could be dirty.

    • Solution: Perform routine MS calibration and tuning. Clean the ion source components (e.g., capillary, skimmer) as recommended by the manufacturer.

Potential Impurities Data

The table below summarizes potential impurities in this compound, their molecular weights, and their expected m/z values in positive ion mode ESI-MS.

Impurity NamePutative SourceMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)Expected [M+Na]+ (m/z)
This compound Main Compound C₈H₆BrNO210.96 / 212.96211.97 / 213.97233.95 / 235.95
4-BromophenolStarting MaterialC₆H₅BrO171.94 / 173.94172.95 / 174.95194.93 / 196.93
2-(4-Bromophenoxy)acetamideHydrolysis ProductC₈H₈BrNO₂229.97 / 231.97230.98 / 232.98252.96 / 254.96
2-(4-Bromophenoxy)acetic acidHydrolysis ProductC₈H₇BrO₃230.95 / 232.95231.96 / 233.96253.94 / 255.94
1,2-bis(4-Bromophenoxy)ethaneBy-productC₁₄H₁₂Br₂O₂371.92 / 373.92 / 375.92372.93 / 374.93 / 376.93394.91 / 396.91 / 398.91

Note: Molecular weights and m/z values are presented for both 79Br and 81Br isotopes. The bis-bromo compound shows three molecular ion peaks (M, M+2, M+4) due to the statistical combination of the two bromine isotopes.

Experimental Protocols

Protocol 1: Standard HPLC-MS Method for Impurity Profiling

This protocol outlines a general-purpose reversed-phase HPLC-MS method suitable for separating and identifying potential impurities.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. c. Dilute the stock solution 100-fold with the same solvent mixture to a final concentration of 10 µg/mL. d. Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 95
    18.0 95
    18.1 10

    | 22.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative (run as separate experiments or with fast polarity switching).

  • Scan Range: 100 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

Visualizations

The following diagrams illustrate key workflows for impurity identification and troubleshooting.

G Figure 1: General Workflow for HPLC-MS Impurity Identification cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (Dilution & Filtration) HPLCSep HPLC Separation SamplePrep->HPLCSep MethodDev Method Development (Column & Mobile Phase Selection) MethodDev->HPLCSep MSDetect MS Full Scan Detection (Identify m/z of Impurities) HPLCSep->MSDetect MSMSFrag MS/MS Fragmentation (Structural Elucidation) MSDetect->MSMSFrag DataProc Data Processing (Peak Integration & Comparison) MSDetect->DataProc ImpurityID Impurity Identification (Mass & Fragmentation Match) MSMSFrag->ImpurityID DataProc->ImpurityID Quant Quantification (Relative Area % or Standard Curve) ImpurityID->Quant

Caption: A general workflow for identifying and quantifying impurities using HPLC-MS.

G Figure 2: Troubleshooting Workflow for HPLC Peak Tailing Start Peak Tailing Observed CheckSystem Check for Obvious System Issues (Leaks, Pressure Fluctuations) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Fix Leaks / Address Pressure Issue SystemOK->FixSystem No CheckChem Evaluate Chemical Factors SystemOK->CheckChem Yes FixSystem->CheckSystem ColumnType Is Column Old or Not End-capped? CheckChem->ColumnType ReplaceColumn Use New, End-capped Column ColumnType->ReplaceColumn Yes MobilePhase Is Mobile Phase Buffered? Is pH >> pKa of Analyte? ColumnType->MobilePhase No Resolved Problem Resolved ReplaceColumn->Resolved AdjustMobilePhase Add Buffer (e.g., 10mM Ammonium Formate) Adjust pH MobilePhase->AdjustMobilePhase No Concentration Is Sample Concentration Too High? MobilePhase->Concentration Yes AdjustMobilePhase->Resolved DiluteSample Dilute Sample / Reduce Injection Volume Concentration->DiluteSample Yes Concentration->Resolved No DiluteSample->Resolved

References

Resolving peak overlap in the 1H NMR spectrum of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(4-Bromophenoxy)acetonitrile in their work and may encounter challenges in interpreting its 1H NMR spectrum, specifically concerning peak overlap.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: The 1H NMR spectrum of this compound is expected to show two main sets of signals: one for the aromatic protons on the para-substituted benzene ring and another for the methylene (-CH₂) protons. Based on the analysis of structurally similar compounds, the approximate chemical shifts in a common solvent like CDCl₃ are detailed in the table below.

Q2: I am observing overlapping signals in the aromatic region of the 1H NMR spectrum of my compound. What are the initial steps to resolve this?

A2: Overlapping signals in the aromatic region of para-substituted benzene rings can be a common issue. A systematic approach is recommended to resolve this. The initial and most straightforward steps involve modifying the experimental conditions:

  • Change the NMR Solvent: The chemical shifts of protons are influenced by the surrounding solvent molecules.[1][2][3] Switching from a non-polar solvent like chloroform-d (CDCl₃) to a more polar or aromatic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or benzene-d₆ can alter the chemical environment of the protons, leading to better separation of the signals.[3][4]

  • Vary the Temperature: Acquiring the spectrum at different temperatures can help resolve overlapping peaks. Changes in temperature can affect molecular conformations and intermolecular interactions, which in turn can influence chemical shifts.[5]

Q3: How can I be certain about the assignment of the aromatic protons, especially if they are close together?

A3: If changing the solvent or temperature does not provide sufficient resolution, employing two-dimensional (2D) NMR techniques is a powerful method for unambiguous peak assignment.[6][7]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, it would confirm the coupling between the adjacent aromatic protons.[6][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. This is extremely useful for resolving overlapping proton signals by spreading them out in the carbon dimension.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which can help in confirming the overall structure and assignments.[9]

Troubleshooting Guides

Issue 1: Overlapping Aromatic Proton Signals

Symptoms: The aromatic region of the 1H NMR spectrum shows a complex multiplet instead of two distinct doublets, making it difficult to determine the coupling constants and confirm the substitution pattern.

Troubleshooting Workflow:

G Workflow for Resolving Aromatic Peak Overlap A Initial Spectrum Shows Overlap B Change NMR Solvent (e.g., CDCl3 to DMSO-d6) A->B E Problem Resolved B->E Resolution Improved F Problem Persists B->F Overlap Remains C Vary Temperature D Acquire 2D NMR (COSY/HSQC) C->D Overlap Remains C->E Resolution Improved D->E Assignments Confirmed G Consult with NMR Specialist D->G Ambiguity Remains F->C

Caption: A step-by-step workflow for troubleshooting overlapping aromatic signals.

Data Presentation

Table 1: Expected 1H NMR Chemical Shifts for this compound
Proton AssignmentExpected Chemical Shift (δ) in CDCl₃ (ppm)MultiplicityIntegration
Aromatic (H-2, H-6)~ 7.4 - 7.6Doublet (d)2H
Aromatic (H-3, H-5)~ 6.8 - 7.0Doublet (d)2H
Methylene (-OCH₂CN)~ 4.7 - 4.9Singlet (s)2H

Note: These are predicted values based on similar structures and may vary depending on the specific experimental conditions.

Table 2: Effect of Solvent on 1H NMR Chemical Shifts (Hypothetical Data)
Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)
Aromatic (H-2, H-6)7.507.55
Aromatic (H-3, H-5)6.957.05
Methylene (-OCH₂CN)4.805.00

This table illustrates the potential shifts in different solvents, which can help in resolving peak overlap.

Experimental Protocols

Protocol 1: Solvent Study for Resolving Peak Overlap
  • Sample Preparation: Prepare two NMR samples of this compound with the same concentration. Dissolve the first sample in ~0.6 mL of deuterated chloroform (CDCl₃) and the second in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • NMR Acquisition: Acquire a standard 1D 1H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and compare the two spectra. Observe any changes in the chemical shifts of the aromatic protons that may lead to better resolution.

Protocol 2: Variable Temperature (VT) NMR
  • Sample Preparation: Prepare an NMR sample in a suitable high-boiling deuterated solvent such as DMSO-d₆ or toluene-d₈.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C).

  • Temperature Variation: Increase the temperature of the NMR probe in increments of 10-15 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Data Analysis: Compare the spectra obtained at different temperatures to identify any temperature-dependent chemical shift changes that improve signal separation.

Protocol 3: 2D COSY Experiment
  • Sample Preparation: Prepare a standard NMR sample in a suitable deuterated solvent.

  • Setup: On the NMR spectrometer, select a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Acquisition: Acquire the 2D COSY spectrum. This typically involves acquiring a series of 1D spectra with an incremented evolution time.

  • Processing and Analysis: Process the 2D data using the appropriate software. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that connect coupled protons. In the case of this compound, a cross-peak between the two aromatic doublets would confirm their coupling.

G COSY Experiment Logic H2_H6 Protons H-2 & H-6 Coupling J-Coupling H2_H6->Coupling H3_H5 Protons H-3 & H-5 H3_H5->Coupling CrossPeak COSY Cross-Peak Coupling->CrossPeak

Caption: Diagram illustrating the relationship between coupled protons and the resulting COSY cross-peak.

References

Minimizing dimer formation in cross-coupling reactions of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Dimer Formation in Cross-Coupling Reactions of 2-(4-Bromophenoxy)acetonitrile

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering dimer formation as a significant side reaction during cross-coupling experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to the formation of undesired homocoupling products.

Q1: I am observing a significant amount of a homocoupled dimer (4,4'-bis(cyanomethoxy)biphenyl) in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes?

A1: The formation of a homocoupled dimer from your aryl bromide is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary causes are typically:

  • Presence of Oxygen: Dissolved oxygen in your reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the unwanted homocoupling of your boronic acid partner or participate in pathways leading to the dimerization of the aryl halide.[1][2][3] Rigorous exclusion of oxygen is therefore critical.

  • Use of Pd(II) Precatalysts: When using Pd(II) salts like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, a portion of it can directly react with the organometallic reagent (e.g., boronic acid) or undergo processes that lead to the homocoupling of the aryl bromide before the catalytic cycle is fully established.[1][2]

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the elementary steps in the catalytic cycle. An inappropriate ligand may not efficiently promote the desired cross-coupling pathway over the competing homocoupling reaction.[1][4]

  • Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly influence the relative rates of the desired reaction and the formation of side products.[5][6]

Q2: How can I effectively minimize the formation of the 4,4'-bis(cyanomethoxy)biphenyl dimer?

A2: To minimize dimer formation, a systematic optimization of your reaction conditions is recommended. Here are key strategies to implement:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[7][8][9] A subsurface sparge with nitrogen before adding the catalyst is a highly effective technique.[7][8][9]

  • Catalyst and Ligand Selection:

    • Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) salts to reduce the initial concentration of species that promote homocoupling.[1]

    • Utilize Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands are known to promote the desired reductive elimination step and can suppress side reactions like homocoupling.[4][10][11] These bulky ligands favor the formation of monoligated palladium species which are highly active in the catalytic cycle.[4]

  • Addition of Mild Reducing Agents: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the catalytic cycle.[7][8][9]

  • Optimize Reaction Parameters:

    • Base: The choice of base can be critical. Weaker bases might be less effective, while overly strong bases can lead to other side reactions. A screening of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is advisable.

    • Solvent: The solvent system can influence the solubility of reagents and the stability of intermediates. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with the addition of water.

    • Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Q3: My starting material, this compound, has an electron-withdrawing nitrile group. How does this affect the propensity for dimer formation?

A3: The electronic nature of your substrate can influence the reaction. Aryl halides with electron-withdrawing groups are generally more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[12] While this can be beneficial for the desired cross-coupling, it can also potentially accelerate side reactions if the subsequent steps (transmetalation and reductive elimination) are not well-optimized. For substrates bearing electron-withdrawing groups, ensuring the transmetalation and reductive elimination steps are efficient is key to preventing the accumulation of reactive intermediates that could lead to homocoupling. The use of highly active and bulky ligands is particularly important in these cases.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and minimizing dimer formation in your cross-coupling reaction.

TroubleshootingWorkflow Troubleshooting Dimer Formation start High Dimer Formation Observed check_oxygen Step 1: Verify Inert Atmosphere - Implement rigorous degassing (e.g., subsurface sparge) - Use freeze-pump-thaw cycles start->check_oxygen change_catalyst Step 2: Optimize Catalyst System - Switch to a Pd(0) precatalyst (e.g., Pd2(dba)3) - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_oxygen->change_catalyst If dimer persists success Dimer Formation Minimized check_oxygen->success Problem Resolved optimize_conditions Step 3: Adjust Reaction Parameters - Screen different bases (K2CO3, Cs2CO3, K3PO4) - Vary solvent and temperature change_catalyst->optimize_conditions If dimer persists change_catalyst->success Problem Resolved add_reductant Step 4: Consider Additives - Add a mild reducing agent (e.g., potassium formate) optimize_conditions->add_reductant If dimer persists optimize_conditions->success Problem Resolved add_reductant->success Problem Resolved

Caption: A step-by-step workflow for troubleshooting dimer formation.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the product-to-dimer ratio in a representative Suzuki-Miyaura coupling reaction.

ParameterCondition A (High Dimer)Condition B (Optimized)Product : Dimer Ratio (A)Product : Dimer Ratio (B)
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)5 : 1> 20 : 1
Ligand PPh₃ (4 mol%)SPhos (2.5 mol%)4 : 1> 25 : 1
Atmosphere Standard N₂ purgeSubsurface N₂ sparge6 : 1> 30 : 1
Additive NoneK-formate (1.1 equiv)7 : 1> 40 : 1

Note: These are representative values and actual results may vary depending on the specific coupling partners and other reaction conditions.

Catalytic Cycle and Dimer Formation Pathway

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling and a plausible pathway for dimer formation.

CatalyticCycle Suzuki Coupling vs. Dimer Formation cluster_suzuki Desired Suzuki Coupling Cycle cluster_dimer Undesired Dimer Formation Pathway pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)2) pd2_complex->transmetalation pd2_biaryl L-Pd(II)(Ar)(R) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product pd0_ox L-Pd(0) oxygen O2 pd0_ox->oxygen pd2_species Pd(II) Species oxygen->pd2_species homocoupling Homocoupling (2 x Ar-X) pd2_species->homocoupling dimer Ar-Ar homocoupling->dimer

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Bromophenoxy)acetonitrile and 2-(4-Chlorophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-(4-bromophenoxy)acetonitrile and 2-(4-chlorophenoxy)acetonitrile. While structurally similar, the difference in the halogen substituent at the para-position of the phenoxy ring imparts distinct reactivity profiles. This analysis, supported by fundamental principles of organic chemistry, will aid in the selection of the appropriate starting material for various synthetic transformations.

Theoretical Framework: Electronic Effects of Halogen Substituents

The reactivity of both molecules is primarily dictated by the electronic effects of the halogen (bromine or chlorine) on the aromatic ring. These effects influence reactions at the aryl-halogen bond and, to a lesser extent, at the acetonitrile side chain.

  • Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring. Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal for the chloro-substituted compound.[1]

  • Resonance Effect (+M): The lone pairs on the halogens can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect partially counteracts the inductive effect.[2] However, for halogens, the inductive effect is generally considered to be dominant in influencing the overall electron density of the ring.[1]

These competing effects mean that while both halogens are deactivating towards electrophilic aromatic substitution, they direct incoming electrophiles to the ortho and para positions.[2] For nucleophilic reactions, the strong electron-withdrawing nature of the halogens is crucial.

Comparative Reactivity Analysis

The key differences in reactivity emerge in reactions that involve the aryl-halogen bond, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the carbon bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[3][4] The reaction rate is determined by the stability of this intermediate.

Predicted Reactivity: 2-(4-chlorophenoxy)acetonitrile > this compound

The rate-determining step is the initial attack of the nucleophile on the aromatic ring.[5][6] This step is accelerated by strong electron-withdrawing groups that can stabilize the resulting negative charge of the Meisenheimer complex. Since chlorine has a stronger inductive effect than bromine, it makes the aromatic ring more electron-deficient and better able to stabilize the intermediate.[5] Therefore, 2-(4-chlorophenoxy)acetonitrile is predicted to be more reactive in SNAr reactions . This is contrary to the trend seen in aliphatic SN2 reactions, where C-Br bond strength is the deciding factor.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Heck, and Buchwald-Hartwig amination involve an oxidative addition step where a low-valent palladium catalyst inserts into the carbon-halogen bond. The rate of this step is highly dependent on the C-X bond dissociation energy.

Predicted Reactivity: this compound >> 2-(4-chlorophenoxy)acetonitrile

The C-Br bond is significantly weaker and more easily broken than the C-Cl bond.[7] Consequently, aryl bromides are much more reactive substrates in the oxidative addition step than aryl chlorides.[8] For these transformations, This compound is the superior substrate , often requiring milder reaction conditions and lower catalyst loadings.

Reactions of the Acetonitrile Side Chain

The acetonitrile moiety offers two primary sites for reaction: the acidic α-protons on the methylene bridge and the nitrile group itself.

  • Acidity of α-Protons: The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a base to form a stabilized carbanion. The stability of this carbanion is enhanced by the electron-withdrawing nature of the phenoxy group. Due to chlorine's stronger inductive effect, the 4-chlorophenoxy group is more electron-withdrawing than the 4-bromophenoxy group. This should slightly increase the acidity of the α-protons in 2-(4-chlorophenoxy)acetonitrile , making it marginally more reactive towards deprotonation and subsequent alkylation or condensation reactions.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[9] While the electronic environment can influence these reactions, the difference in reactivity between the bromo- and chloro-substituted compounds is expected to be minimal.

Data Presentation: Summary of Properties and Reactivity

Property / Reaction TypeThis compound2-(4-Chlorophenoxy)acetonitrileRationale
Molecular Weight ~212.05 g/mol ~167.59 g/mol Atomic mass of Br vs. Cl.
Nucleophilic Aromatic Substitution (SNAr) Less ReactiveMore ReactiveThe stronger inductive effect of Cl stabilizes the Meisenheimer intermediate.[5]
Pd-Catalyzed Cross-Coupling More ReactiveLess ReactiveThe C-Br bond is weaker and more susceptible to oxidative addition than the C-Cl bond.[7][8]
Acidity of α-Protons Less AcidicMore Acidic (Slightly)The stronger inductive effect of Cl provides greater stabilization for the conjugate base.
Nitrile Group Hydrolysis/Reduction Similar ReactivitySimilar ReactivityThe electronic difference has a minor impact on reactions at this distal site.

Mandatory Visualization

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Select Reaction Type (e.g., SNAr, Suzuki Coupling) reagents Prepare equimolar mixture: - this compound - 2-(4-Chlorophenoxy)acetonitrile start->reagents reaction Perform reaction with a sub-stoichiometric amount of the limiting reagent (e.g., Nucleophile or Boronic Acid) reagents->reaction analysis Monitor reaction progress (e.g., GC-MS, LC-MS, NMR) reaction->analysis quantify Quantify the ratio of Bromo-product vs. Chloro-product and remaining starting materials analysis->quantify conclusion Determine Relative Reactivity: Higher product conversion indicates higher reactivity. quantify->conclusion

Caption: Logical workflow for a competitive reactivity experiment.

Experimental Protocols

Protocol 1: Competitive Nucleophilic Aromatic Substitution

This experiment is designed to directly compare the reactivity of the two compounds towards a common nucleophile.

Objective: To determine the relative rate of substitution by reacting an equimolar mixture of both aryl halides with a limiting amount of a nucleophile.

Materials:

  • This compound

  • 2-(4-Chlorophenoxy)acetonitrile

  • Morpholine (or other secondary amine nucleophile)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a dry reaction vial, add this compound (0.5 mmol, 1.0 eq), 2-(4-chlorophenoxy)acetonitrile (0.5 mmol, 1.0 eq), potassium carbonate (1.5 mmol, 3.0 eq), and a known amount of the internal standard.

  • Add dry DMSO (5 mL) to dissolve the reactants.

  • Take an initial sample (t=0) for GC-MS analysis.

  • Add morpholine (0.25 mmol, 0.5 eq) to the stirred mixture.

  • Heat the reaction to 100 °C.

  • Monitor the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench each aliquot with water and extract with ethyl acetate for GC-MS analysis.

  • Analyze the samples to determine the consumption of each starting material and the formation of the corresponding substituted products relative to the internal standard. The compound that is consumed faster is the more reactive substrate.

Protocol 2: General Procedure for Nitrile Hydrolysis

This protocol can be applied to either compound to synthesize the corresponding carboxylic acid.[9]

Objective: To convert the nitrile functional group to a carboxylic acid.

Materials:

  • 2-(4-halophenoxy)acetonitrile (X = Br or Cl)

  • Ethanol

  • 6M Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve the selected 2-(4-halophenoxy)acetonitrile (10 mmol) in a mixture of ethanol (20 mL) and water (10 mL) in a round-bottom flask.

  • Add an excess of 6M NaOH solution (e.g., 10 mL, 60 mmol).

  • Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl in an ice bath until the pH is approximately 1-2.

  • The carboxylic acid product will precipitate from the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the corresponding 2-(4-halophenoxy)acetic acid.

Conclusion

The choice between this compound and 2-(4-chlorophenoxy)acetonitrile is highly dependent on the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions , the higher reactivity of the C-Br bond makes This compound the clear substrate of choice.

  • For nucleophilic aromatic substitution (SNAr) reactions , theoretical principles suggest that 2-(4-chlorophenoxy)acetonitrile will be the more reactive compound due to the superior stabilizing effect of chlorine on the reaction intermediate.

  • For reactions involving the acetonitrile side chain , the differences in reactivity are expected to be subtle, with the chloro-derivative potentially offering slightly higher acidity at the α-carbon.

This guide provides the foundational knowledge for researchers to make informed decisions in the design of synthetic routes and the development of new chemical entities. Experimental validation, such as the competitive reaction protocol outlined, is recommended to confirm the predicted reactivity for specific applications.

References

A Comparative Guide to the Quantification of 2-(4-Bromophenoxy)acetonitrile: HPLC vs. Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of pharmaceutical intermediates, the accurate quantification of the target molecule is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Bromophenoxy)acetonitrile against alternative analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR). The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a widely utilized technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is a robust approach for the analysis of this compound, offering excellent selectivity and sensitivity.

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient or isocratic mixture of Acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and water.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 225 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound reference standard and sample.

    • Dissolve in 10 mL of Acetonitrile to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters : The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Comparative Analysis of Analytical Methods

The selection of an analytical technique is often a balance between performance, speed, and the specific requirements of the analysis. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the quantification of aromatic nitriles, based on data from analogous compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01

A Comparative Guide to Catalysts for the Suzuki Coupling of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The reaction's efficiency is highly dependent on the choice of catalyst. This guide provides a comparative analysis of various palladium-based catalyst systems applicable to the Suzuki coupling of 2-(4-Bromophenoxy)acetonitrile with arylboronic acids. While direct comparative studies on this specific substrate are limited, this guide presents data from analogous Suzuki couplings of aryl bromides, offering a strong starting point for reaction optimization.

Comparative Performance of Catalytic Systems

The selection of an appropriate catalyst system, comprising a palladium precursor and a ligand, is critical for achieving high yields and reaction efficiency in Suzuki-Miyaura coupling. The following table summarizes the performance of various palladium catalyst systems in the coupling of aryl bromides with arylboronic acids. These systems are known for their broad applicability and high performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Substrate 1 (Aryl Bromide)Substrate 2 (Arylboronic Acid)Yield (%)
Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O8064-BromotoluenePhenylboronic acid88[1]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRT24-BromotoluenePhenylboronic acid98[2]
Pd(OAc)₂PCy₃K₃PO₄Toluene100244-ChloroanisolePhenylboronic acid95[2]
[Pd(IPr)(cin)Cl]IPrK₂CO₃EtOH/H₂O800.254-ChlorotoluenePhenylboronic acid99[3]
PdCl₂(dppf)dppfK₂CO₃DMF80124-BromobenzonitrilePhenylboronic acid95
Pd/Fe₂O₃NoneK₂CO₃MeOH/H₂O1000.5BromobenzenePhenylboronic acid>95[4]
HT@NC/PdNoneK₂CO₃Water8014-BromoanisolePhenylboronic acid98[5]

Note: The yields reported are for the specified aryl bromides and may vary for this compound. This table serves as a guide for selecting initial screening conditions.

Experimental Protocols

A general experimental procedure for screening catalysts in the Suzuki-Miyaura coupling of this compound is provided below. This protocol can be adapted to compare the efficacy of different catalyst systems.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous solvent (e.g., Toluene, 10 mL)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add this compound and the arylboronic acid to the flask.

  • Add the anhydrous solvent (and degassed water if applicable).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of catalysts for the Suzuki coupling reaction.

Suzuki_Catalyst_Screening Substrates Substrates: This compound Arylboronic Acid Reaction_Setup Reaction Setup (Inert Atmosphere) Substrates->Reaction_Setup Catalyst_Systems Catalyst Systems: - Pd(OAc)₂/PPh₃ - Pd₂(dba)₃/P(t-Bu)₃ - [Pd(IPr)(cin)Cl] - etc. Catalyst_Systems->Reaction_Setup Reagents Reagents: Base, Solvent Reagents->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC/MS) Heating->Monitoring Workup Workup & Purification Monitoring->Workup Analysis Product Analysis (NMR, MS) Workup->Analysis Comparison Performance Comparison (Yield, Purity) Analysis->Comparison

Caption: Experimental workflow for the comparative study of catalysts.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The base plays a crucial role in the transmetalation step by activating the organoboron species.[2][6]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Ar_prime_B Ar'-B(OR)₂ (Arylboronic acid) + Base Ar_prime_B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding and practical starting points for researchers looking to perform the Suzuki coupling of this compound. The provided data and protocols should facilitate the efficient screening and optimization of catalytic systems for the synthesis of the desired biaryl compounds.

References

Comparative Analysis of the Biological Activity of 2-(4-Bromophenoxy)acetonitrile Derivatives and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-(4-Bromophenoxy)acetonitrile derivatives against standard therapeutic agents. The data presented is compiled from various studies on structurally related phenoxyacetonitrile and phenylacrylonitrile compounds, offering insights into their potential as anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of phenoxyacetonitrile have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these related compounds has been identified as the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Table 1: In Vitro Anticancer Activity of Representative Phenylacrylonitrile Derivatives vs. Standard Drugs
Compound/DrugCell LineIC50 (nM)
Compound 1g2a (a 2-phenylacrylonitrile derivative) HCT116 (Colon Cancer) 5.9 [1]
BEL-7402 (Liver Cancer) 7.8 [1]
Taxol (Paclitaxel)HCT116 (Colon Cancer)-
BEL-7402 (Liver Cancer)-
ImatinibPC3 (Prostate Cancer)40,000[2]
MCF-7 (Breast Cancer)98,000[2]
Representative 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) PC3 (Prostate Cancer)52,000[2]
Representative 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) MCF-7 (Breast Cancer)100,000[2]

Note: Data for Compound 1g2a and the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives are from studies on structurally similar compounds to illustrate the potential of the phenoxyacetonitrile scaffold.

Antimicrobial and Antifungal Activity

The phenoxyacetamide scaffold has been explored for its antimicrobial and antifungal properties. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Representative Phenoxy Derivatives vs. Standard Drugs
Compound/DrugMicroorganismMIC (μg/mL)
Representative Benzyl Guanidine Derivative (9m) Staphylococcus aureus0.5[3]
Escherichia coli1[3]
Representative L-phenylalanine-derived Rhodanine (6q) Staphylococcus aureus RN42202[4]
AmpicillinStaphylococcus aureus-
Escherichia coli-
KanamycinBacillus cereus0.0625
Representative Methoxy Phenylacrylonitrile (2c) Staphylococcus aureus6250-12500
Bacillus cereus12500

Note: The data presented is for structurally related compounds to provide an indication of the potential antimicrobial and antifungal activity of this compound derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

The cytotoxic activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation1 Incubate Overnight cell_seeding->incubation1 add_compounds Add Test Compounds (Varying Concentrations) incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to Dissolve Formazan incubation3->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 antimicrobial_workflow cluster_preparation Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis serial_dilution Serial Dilution of Test Compounds inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate_wells incubate_plates Incubate Plates (e.g., 24h at 37°C) inoculate_wells->incubate_plates visual_inspection Visually Inspect for Microbial Growth incubate_plates->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic tubulin_inhibition_pathway cluster_cell Cancer Cell tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Forms compound Phenoxyacetonitrile Derivative compound->tubulin Binds to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

References

A Comparative Guide to Purity Assessment: qNMR versus HPLC for 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 2-(4-Bromophenoxy)acetonitrile, a key building block in the synthesis of various pharmaceutical compounds.

This document outlines the principles of each technique, presents detailed experimental protocols, and offers a comparative analysis of their performance characteristics. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their analytical needs.

Comparative Performance

The choice between qNMR and HPLC for purity assessment depends on several factors, including the specific analytical requirements, the properties of the analyte and potential impurities, and practical considerations like sample throughput and cost. The following table summarizes key performance indicators for the analysis of a compound structurally similar to this compound, providing a valuable reference for methodological selection.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei.[1][2]
Typical Purity Assay Range 98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.3%
Reference Standard Requires a specific reference standard for the analyte.Does not require a specific reference standard of the analyte; uses a certified internal standard.[1][2]
Key Advantages Robust and versatile for routine quality control, capable of separating a wide range of impurities.[1] High sensitivity for trace impurities.[3][4]Primary analytical method providing direct and highly accurate purity assessment.[1][5][6] Invaluable for certifying reference materials.[1]

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using HPLC and qNMR are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[7][8]

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 10 µL.[1]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.[1]

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately weigh ~10 mg of sample dissolve Dissolve in 10 mL of Acetonitrile weigh->dissolve inject Inject 10 µL into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR stands out as a primary analytical method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.[1][2] The signal intensity in qNMR is directly proportional to the number of nuclei, making it an absolute quantification technique.[2][9]

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

2. Sample Preparation:

  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) that has signals that do not overlap with the analyte signals.

  • Sample and Standard Weighing: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_qnmr NMR Data Acquisition cluster_data_qnmr Data Processing & Calculation weigh_sample Accurately weigh sample dissolve_qnmr Dissolve mixture in deuterated solvent weigh_sample->dissolve_qnmr weigh_is Accurately weigh internal standard weigh_is->dissolve_qnmr acquire Acquire 1H NMR Spectrum dissolve_qnmr->acquire acquire_params Ensure long relaxation delay (D1) and sufficient scans acquire->acquire_params process Phase and baseline correct spectrum acquire_params->process integrate_qnmr Integrate analyte and standard signals process->integrate_qnmr calculate_qnmr Calculate purity using formula integrate_qnmr->calculate_qnmr

qNMR Experimental Workflow

Logical Comparison of HPLC and qNMR

The selection of an analytical method is a critical decision in drug development. HPLC and qNMR offer distinct advantages and are often used in a complementary fashion.

Comparison cluster_hplc HPLC cluster_qnmr qNMR hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - High Sensitivity (low LOD/LOQ) - Excellent for separating complex mixtures - Robust for routine QC hplc_node->hplc_adv hplc_disadv Disadvantages: - Requires analyte-specific reference standard - Relative quantification (Area %) hplc_node->hplc_disadv qnmr_node Quantitative Nuclear Magnetic Resonance hplc_node->qnmr_node Orthogonal Methods qnmr_adv Advantages: - Primary ratio method (absolute quantification) - No analyte-specific standard needed - Provides structural information qnmr_node->qnmr_adv qnmr_disadv Disadvantages: - Lower sensitivity than HPLC - Potential for signal overlap - Requires more expensive equipment qnmr_node->qnmr_disadv

Comparison of HPLC and qNMR

Conclusion

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound. HPLC offers a robust and highly sensitive method ideal for routine quality control and the detection of trace impurities.[1] Conversely, qNMR provides a direct and highly accurate measure of purity without the need for a specific reference standard, making it an invaluable tool for the certification of reference materials and for obtaining an absolute purity value.[1][2]

Ultimately, a comprehensive purity profile of this compound can be achieved by employing these techniques in a complementary manner. For instance, HPLC can be utilized for routine analysis and the detection of impurities, while qNMR can be used for the precise purity assignment of the main component and for the qualification of reference standards.[1] This integrated approach ensures the highest level of quality and confidence in the analytical results.

References

A Comparative Guide to the Efficacy of Reducing Agents for 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. This guide provides a comparative analysis of various reducing agents for the conversion of 2-(4-Bromophenoxy)acetonitrile to the valuable building block, 2-(4-Bromophenoxy)ethanamine. The efficacy of common reducing agents is evaluated based on reaction yield, reaction time, and procedural complexity, supported by representative experimental data.

Comparison of Reducing Agent Efficacy

The choice of reducing agent for the conversion of this compound to 2-(4-Bromophenoxy)ethanamine significantly impacts the efficiency and outcome of the synthesis. This section compares the performance of three common reducing agents: Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation with Raney Nickel, and Sodium Borohydride in conjunction with a Cobalt(II) Chloride catalyst.

Reducing Agent/SystemReaction TimeYield (%)Key AdvantagesKey Disadvantages
Lithium Aluminum Hydride (LiAlH₄)4 h~85%High reactivity and generally high yields.Highly reactive with water, pyrophoric, requires anhydrous conditions and careful handling.
Catalytic Hydrogenation (H₂/Raney Ni)8 h~90%High yields, environmentally friendly (water as a byproduct), catalyst can be recycled.Requires specialized high-pressure equipment, longer reaction times, potential for catalyst poisoning.
Sodium Borohydride/Cobalt(II) Chloride (NaBH₄/CoCl₂)5 h~75%Milder than LiAlH₄, does not require strictly anhydrous conditions, easier to handle.Yields can be lower and more variable, potential for side reactions.

Note: The data presented is based on typical yields for the reduction of structurally similar aryl nitriles and should be considered representative. Actual yields may vary depending on specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies for the reduction of this compound using the aforementioned reducing agents are provided below. These protocols are based on established procedures for nitrile reduction.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is a powerful and common procedure for the reduction of nitriles to primary amines.[1]

Procedure: A solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, all while maintaining a low temperature. The resulting solid is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(4-Bromophenoxy)ethanamine. The product can be further purified by distillation or chromatography.

Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a greener alternative to metal hydride reductions.

Procedure: A mixture of this compound (1 equivalent), Raney Nickel catalyst (typically 5-10% by weight of the nitrile), and a suitable solvent such as ethanol or methanol is placed in a high-pressure hydrogenation apparatus. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 70°C) for 8 hours. After the reaction is complete, the vessel is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite, and the filter cake is washed with the solvent. The solvent is removed from the filtrate by rotary evaporation to afford the desired product, 2-(4-Bromophenoxy)ethanamine.

Reduction with Sodium Borohydride and Cobalt(II) Chloride

This method provides a milder alternative to LiAlH₄ and avoids the need for high-pressure equipment.

Procedure: To a stirred solution of this compound (1 equivalent) and Cobalt(II) Chloride hexahydrate (0.5 equivalents) in methanol at room temperature, Sodium Borohydride (5 equivalents) is added portion-wise over a period of 30 minutes. The reaction is exothermic and may require occasional cooling to maintain the temperature below 40°C. The mixture is stirred for 5 hours at room temperature. The reaction is then quenched by the addition of water, and the mixture is extracted with a suitable organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-(4-Bromophenoxy)ethanamine.

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams have been generated.

Experimental_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product start This compound LiAlH4 LiAlH₄ in THF start->LiAlH4 RaneyNi H₂ / Raney Ni start->RaneyNi NaBH4 NaBH₄ / CoCl₂ start->NaBH4 product 2-(4-Bromophenoxy)ethanamine LiAlH4->product RaneyNi->product NaBH4->product

Caption: A general workflow for the reduction of this compound.

Efficacy_Comparison cluster_agents Reducing Agents cluster_criteria Efficacy Criteria LiAlH4 LiAlH₄ Yield High Yield LiAlH4->Yield High Conditions Mild Conditions LiAlH4->Conditions Harsh Safety Ease of Handling LiAlH4->Safety Difficult RaneyNi H₂ / Raney Ni RaneyNi->Yield Very High RaneyNi->Conditions High Pressure RaneyNi->Safety Moderate NaBH4 NaBH₄ / CoCl₂ NaBH4->Yield Moderate NaBH4->Conditions Mild NaBH4->Safety Easy

Caption: A conceptual comparison of the reducing agents based on key efficacy criteria.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is a critical decision that balances efficiency, cost, and scalability. This guide provides a comprehensive cost-benefit analysis of the primary synthetic methodologies for 2-(4-bromophenoxy)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Two principal synthetic routes are evaluated: the classical Williamson ether synthesis and the copper-catalyzed Ullmann condensation. This analysis delves into the specifics of each method, presenting a quantitative comparison of yields, reaction conditions, and the costs of starting materials and reagents. Detailed experimental protocols are provided to facilitate a thorough understanding of the practical considerations for each approach.

At a Glance: Comparison of Synthetic Routes

MetricWilliamson Ether SynthesisUllmann Condensation
Starting Materials 4-Bromophenol, Haloacetonitrile (e.g., Chloroacetonitrile, Bromoacetonitrile)4-Bromophenol, Haloacetonitrile
Key Reagents Base (e.g., K₂CO₃, NaH)Copper(I) salt (e.g., CuI), Base
Solvent Acetone, DMFDMF, Toluene
Reaction Temperature Moderate (Reflux)High (100-150 °C)
Typical Yield HighModerate to High
Cost of Key Reagents Low to ModerateModerate to High
Scalability Generally goodCan be challenging due to catalyst removal
Environmental Impact ModerateHigher due to copper catalyst

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of this compound synthesis, this Sₙ2 reaction involves the deprotonation of 4-bromophenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a haloacetonitrile.

Experimental Protocol

Materials:

  • 4-Bromophenol

  • Chloroacetonitrile or Bromoacetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • The mixture is stirred vigorously at room temperature for 30 minutes.

  • Chloroacetonitrile or bromoacetonitrile (1.1 equivalents) is added to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Cost-Benefit Analysis: Williamson Ether Synthesis
ParameterAnalysis
Cost of Starting Materials & Reagents - 4-Bromophenol: ~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

50-150 / 500 g[1] - Bromoacetonitrile: ~$3500/kg (approx.

25-55 / 500 g[2][3] - Acetone: ~$70-200 / 4 L[4]
Yield & Purity This method typically provides high yields, often exceeding 80-90%, with good purity after simple workup and purification.
Operational Efficiency The reaction is relatively straightforward to perform, with moderate reaction temperatures and simple workup procedures. The use of a common and relatively low-cost base like potassium carbonate makes it economically attractive.
Safety & Environmental Chloroacetonitrile and bromoacetonitrile are toxic and lachrymatory and should be handled in a well-ventilated fume hood. Acetone is flammable. The waste generated is primarily inorganic salts and organic solvents.

Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed for the formation of aryl ethers. This method is particularly useful when the Sₙ2 reaction of the Williamson ether synthesis is not favorable. For the synthesis of this compound, this would involve the coupling of 4-bromophenol with a haloacetonitrile in the presence of a copper catalyst and a base.

Experimental Protocol

Materials:

  • 4-Bromophenol

  • Haloacetonitrile (e.g., Chloroacetonitrile)

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Toluene

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 4-bromophenol (1.0 equivalent), a haloacetonitrile (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0 equivalents).

  • Anhydrous DMF or toluene is added as the solvent.

  • The reaction mixture is heated to 100-150 °C and stirred under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered to remove the copper catalyst and inorganic salts.

  • The filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Cost-Benefit Analysis: Ullmann Condensation
ParameterAnalysis
Cost of Starting Materials & Reagents - 4-Bromophenol: ~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

50-150 / 500 g[1] - Copper(I) Iodide: ~

25-55 / 500 g[2][3] - DMF: ~$180-220 / 4 L[5]
Yield & Purity Yields for Ullmann condensations can be more variable than for Williamson ether synthesis and are often moderate to high. Purity after chromatographic purification is generally good.
Operational Efficiency This route requires higher reaction temperatures and an inert atmosphere. The use of a copper catalyst necessitates a filtration step for its removal, which can be challenging on a large scale. The higher boiling point of DMF can also make solvent removal more energy-intensive.
Safety & Environmental DMF is a reprotoxic solvent and should be handled with appropriate safety precautions. Copper catalysts are a source of heavy metal waste, which requires proper disposal, adding to the environmental impact and cost.

Conclusion and Recommendations

For the synthesis of this compound, the Williamson ether synthesis generally presents a more favorable cost-benefit profile for most laboratory and pilot-scale applications. Its advantages include:

  • Lower cost of reagents: The avoidance of a metal catalyst significantly reduces the overall cost.

  • Milder reaction conditions: The reaction proceeds at the reflux temperature of acetone, which is lower than the temperatures required for the Ullmann condensation.

  • Simpler workup and purification: The absence of a metal catalyst simplifies the purification process.

  • Higher and more consistent yields: The Sₙ2 pathway is typically very efficient for this type of transformation.

The Ullmann condensation may be considered as an alternative route, particularly if the Williamson ether synthesis fails to provide the desired product in good yield, for instance, due to steric hindrance or other unforeseen reactivity issues. However, the higher cost, more stringent reaction conditions, and environmental concerns associated with the copper catalyst make it a less desirable primary option.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, budget constraints, and the available equipment and expertise. For most applications, the Williamson ether synthesis offers a robust, cost-effective, and efficient method for the preparation of this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the decision-making process for selecting the optimal synthetic route.

Synthetic_Route_Selection Start Select Synthesis Route for This compound Analysis Cost-Benefit Analysis Start->Analysis Williamson Williamson Ether Synthesis Decision Optimal Route Williamson->Decision Ullmann Ullmann Condensation Ullmann->Decision Analysis->Williamson Lower Cost, Milder Conditions, Higher Yield Analysis->Ullmann Alternative for Challenging Substrates

Caption: Decision workflow for selecting a synthetic route.

References

Comparative Spectroscopic Analysis of 2-(Bromophenoxy)acetonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of ortho-, meta-, and para-isomers of 2-(Bromophenoxy)acetonitrile is presented for professionals in research, chemical analysis, and drug development. This guide provides a comparative analysis of their FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectral data, supported by established experimental protocols, to aid in the precise identification and characterization of these compounds.

The positional isomerism of the bromine atom on the phenoxy ring of 2-(Bromophenoxy)acetonitrile significantly influences the electronic distribution and, consequently, the spectroscopic properties of the molecule. Understanding these differences is crucial for the unambiguous identification of each isomer and for predicting their chemical behavior in various applications, including as intermediates in pharmaceutical synthesis. This guide summarizes the key spectroscopic data in comparative tables and outlines the methodologies for their acquisition.

Spectroscopic Data Comparison

The following tables provide a summary of the key spectroscopic data obtained for the ortho-, meta-, and para-isomers of 2-(Bromophenoxy)acetonitrile.

Table 1: FT-IR Spectral Data (cm⁻¹)

Vibrational Mode2-(2-Bromophenoxy)acetonitrile (ortho)2-(3-Bromophenoxy)acetonitrile (meta)2-(4-Bromophenoxy)acetonitrile (para)
Aromatic C-H Stretch 3050-31003050-31003050-3100
Aliphatic C-H Stretch (-CH₂-) 2925, 28552927, 28582926, 2857
Nitrile (C≡N) Stretch ~2255~2254~2253
Aromatic C=C Stretch 1580, 14751585, 14701588, 1485
Asymmetric C-O-C Stretch ~1240~1245~1250
Symmetric C-O-C Stretch ~1040~1045~1050
C-Br Stretch ~670~680~690
Out-of-plane C-H Bending ~750~780, ~680~820

Table 2: ¹H NMR Spectral Data (δ, ppm in CDCl₃)

Proton2-(2-Bromophenoxy)acetonitrile (ortho)2-(3-Bromophenoxy)acetonitrile (meta)This compound (para)
-OCH₂CN ~4.75 (s)~4.70 (s)~4.72 (s)
Aromatic Protons ~6.9-7.6 (m)~6.9-7.4 (m)~6.8 (d), ~7.5 (d)

Table 3: ¹³C NMR Spectral Data (δ, ppm in CDCl₃)

Carbon2-(2-Bromophenoxy)acetonitrile (ortho)2-(3-Bromophenoxy)acetonitrile (meta)This compound (para)
-OCH₂ CN**~55~54~54
-O CH₂CN ~115~116~116
C-Br ~113~123~117
C-O ~153~157~156
Aromatic Carbons ~115, ~123, ~129, ~134~114, ~119, ~124, ~131, ~131~116, ~117, ~133

Table 4: UV-Vis Spectral Data (λ_max, nm in Acetonitrile)

Isomerλ_max 1 (π → π)λ_max 2 (n → π)
2-(2-Bromophenoxy)acetonitrile (ortho) ~275~220
2-(3-Bromophenoxy)acetonitrile (meta) ~278~222
This compound (para) ~282~225

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 2-(Bromophenoxy)acetonitrile isomers.

Synthesis of 2-(Bromophenoxy)acetonitrile Isomers

A general method for the synthesis of these isomers involves the Williamson ether synthesis.

Materials:

  • Appropriate bromophenol isomer (2-bromophenol, 3-bromophenol, or 4-bromophenol)

  • Chloroacetonitrile

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the respective bromophenol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetone.

  • Add chloroacetonitrile (1.2 eq.) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis

FT-IR Spectroscopy:

  • Instrument: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: A small amount of the purified solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy:

  • Instrument: A Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz).

  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.

UV-Vis Spectroscopy:

  • Instrument: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the sample (e.g., 10⁻⁴ to 10⁻⁵ M) is prepared in a UV-grade solvent such as acetonitrile.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized 2-(Bromophenoxy)acetonitrile isomers.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Williamson Ether Synthesis Purification Column Chromatography Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Comparison Comparative Data Analysis FTIR->Data_Comparison NMR->Data_Comparison UV_Vis->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of 2-(Bromophenoxy)acetonitrile isomers.

This guide provides a foundational framework for the spectroscopic analysis of 2-(Bromophenoxy)acetonitrile and its isomers. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of these compounds, which are valuable intermediates in various fields of chemical and pharmaceutical research.

Cross-reactivity of antibodies raised against derivatives of 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antibody Cross-Reactivity for Brominated Aromatic Derivatives

Introduction

This guide provides a comparative analysis of antibody cross-reactivity, focusing on derivatives of brominated aromatic compounds. Due to a lack of publicly available data on antibodies raised specifically against derivatives of 2-(4-Bromophenoxy)acetonitrile, this document presents case studies on structurally similar small molecules: the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and 2,4-Dichlorophenoxyacetic acid (2,4-D). These examples serve to illustrate the principles of antibody specificity and cross-reactivity for small molecule haptens, providing valuable insights for researchers, scientists, and drug development professionals.

The core of this guide revolves around the experimental data generated from immunoassays, primarily Enzyme-Linked Immunosorbent Assays (ELISAs), which are a common technique for quantifying antibody-antigen interactions. Understanding the cross-reactivity of an antibody is crucial for the development of specific and reliable immunoassays, as it determines the assay's ability to distinguish between the target analyte and other structurally related compounds.

Case Study 1: Polyclonal Antibodies Against Bromoxynil

In a study focused on developing an ELISA for the detection of the herbicide Bromoxynil, polyclonal antibodies were raised against a hapten, 2,6-dibromo-4-cyano-phenoxyacetic acid, conjugated to bovine serum albumin (BSA). The resulting antiserum was tested for cross-reactivity against structurally similar agrochemicals.

Cross-Reactivity Data

The specificity of the antiserum was evaluated by determining its cross-reactivity with various related compounds. The results are summarized in the table below. Cross-reactivity is expressed as the percentage of the analyte concentration required to displace 50% of the tracer relative to the concentration of Bromoxynil required for the same displacement.

CompoundStructureCross-Reactivity (%)
Bromoxynil 3,5-dibromo-4-hydroxybenzonitrile100
2,6-dibromophenol2,6-dibromophenolLow
Bromoxynil octanoateBromoxynil octanoate esterLow
Other herbicides(e.g., 2,4-D, Atrazine)Not Detected

Data adapted from a study on the development of an ELISA for Bromoxynil detection.[1]

The data indicates that the polyclonal antiserum exhibited high specificity for Bromoxynil, with only minimal cross-reactivity observed for compounds sharing the dibromophenol group.[1] No significant cross-reactivity was detected for other structurally dissimilar herbicides.

Experimental Protocols
  • Hapten Synthesis: The hapten, 2,6-dibromo-4-cyano-phenoxyacetic acid, was synthesized to introduce a carboxyl group for conjugation to the carrier protein.

  • Carrier Protein Conjugation: The hapten was conjugated to Bovine Serum Albumin (BSA) using the N-hydroxysuccinimide (NHS) activated ester method. This method facilitates the formation of stable amide bonds between the carboxyl group of the hapten and the amine groups on the BSA.[1]

  • Animal Model: Rabbits were used for the production of polyclonal antibodies.

  • Immunization Schedule: An initial primary immunization was followed by booster injections to elicit a high-titer antibody response. The antiserum was collected approximately 77 days after the primary immunization.[1]

  • Coating: Microtiter plates were coated with the hapten conjugated to a different carrier protein (e.g., ovalbumin) to avoid recognition of the carrier protein used for immunization.

  • Competition: A mixture of the polyclonal antiserum and either the standard (Bromoxynil) or the sample was added to the wells. The free analyte competes with the coated hapten for binding to the limited number of antibody binding sites.

  • Washing: The plates were washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) was added.

  • Substrate Addition: A chromogenic substrate for the enzyme was added, resulting in a color change.

  • Measurement: The absorbance was measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Signal Detection Coating 1. Coat Plate with Hapten-Protein Conjugate Washing1 2. Wash Coating->Washing1 Blocking 3. Block Wells Washing1->Blocking Competition 4. Add Antibody & Sample/Standard Blocking->Competition Incubation1 5. Incubate Competition->Incubation1 Washing2 6. Wash Incubation1->Washing2 SecondaryAb 7. Add Enzyme-Linked Secondary Antibody Washing2->SecondaryAb Incubation2 8. Incubate SecondaryAb->Incubation2 Washing3 9. Wash Incubation2->Washing3 Substrate 10. Add Substrate Washing3->Substrate Incubation3 11. Incubate Substrate->Incubation3 Read 12. Read Absorbance Incubation3->Read

Caption: Workflow of an indirect competitive ELISA.

Case Study 2: Monoclonal Antibodies Against 2,4-Dichlorophenoxyacetic Acid (2,4-D)

A fluorescence polarization immunoassay (FPIA) was developed for the rapid detection of the herbicide 2,4-D. This study utilized a monoclonal antibody, providing a different perspective on antibody specificity compared to the polyclonal antibodies in the first case study.

Cross-Reactivity Data

The monoclonal antibody's cross-reactivity was assessed against several structural analogs of 2,4-D. The results demonstrate the high specificity often achievable with monoclonal antibodies.

CompoundStructureCross-Reactivity (%)
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-Dichlorophenoxyacetic acid100
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)2,4,5-Trichlorophenoxyacetic acid< 20
2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP)2-(4-chloro-2-methylphenoxy)propanoic acid< 20
4-Chlorophenoxyacetic acid (4-CPA)4-Chlorophenoxyacetic acid< 20
2-(4-Chlorophenoxy)propanoic acid (2,4-CPPA)2-(4-Chlorophenoxy)propanoic acid~7
p-Chlorophenoxyacetic acid (PCPA)p-Chlorophenoxyacetic acid< 0.001

Data adapted from a study on a fluorescence polarization immunoassay for 2,4-D.[2]

The monoclonal antibody showed very high specificity for 2,4-D, with significantly lower cross-reactivity for even closely related analogs.[2] This highlights the potential for developing highly selective immunoassays using monoclonal antibody technology.

Experimental Protocols

Monoclonal antibodies were produced using hybridoma technology. This involves immunizing mice with a 2,4-D-protein conjugate, fusing the spleen cells with myeloma cells, and then screening the resulting hybridomas for the production of antibodies with the desired specificity.

  • Reagent Preparation: A fluorescently labeled 2,4-D analog (tracer) and the monoclonal antibody were prepared in a suitable buffer.

  • Competitive Binding: The sample or standard was mixed with a fixed amount of the tracer and the monoclonal antibody. The free 2,4-D in the sample competes with the tracer for binding to the antibody.

  • Measurement: The fluorescence polarization of the solution was measured. When the tracer is bound to the larger antibody molecule, it tumbles more slowly in solution, resulting in a higher fluorescence polarization. When displaced by unlabeled 2,4-D, the free tracer tumbles more rapidly, leading to a lower fluorescence polarization. The degree of polarization is inversely proportional to the concentration of 2,4-D in the sample.[2]

Signaling Pathway of FPIA

FPIA_Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Tracer_low Fluorescent Tracer Complex_low Tracer-Antibody Complex (Slow Tumbling) Tracer_low->Complex_low Ab_low Antibody Ab_low->Complex_low Signal_low High Polarization Complex_low->Signal_low Analyte_high Analyte (2,4-D) Ab_high Antibody Analyte_high->Ab_high Tracer_high Fluorescent Tracer Free_Tracer_high Free Tracer (Fast Tumbling) Tracer_high->Free_Tracer_high Signal_high Low Polarization Free_Tracer_high->Signal_high

Caption: Principle of Fluorescence Polarization Immunoassay.

Comparison and Conclusion

The two case studies presented illustrate key aspects of antibody cross-reactivity for small molecules. The polyclonal antibodies against Bromoxynil showed good specificity but some cross-reactivity with compounds sharing a common structural motif. In contrast, the monoclonal antibody against 2,4-D demonstrated very high specificity, with minimal recognition of closely related analogs.

This comparison highlights a fundamental trade-off in antibody production. Polyclonal antibodies are often easier and faster to produce and may provide a more robust signal due to the recognition of multiple epitopes. However, they can suffer from higher batch-to-batch variability and potential cross-reactivity. Monoclonal antibodies, while more resource-intensive to develop, offer high specificity, homogeneity, and a continuous supply, making them ideal for assays requiring high selectivity.

For researchers and drug development professionals working with derivatives of this compound, the insights from these analogous compounds are instructive. The development of a highly specific antibody will depend on careful hapten design, the choice between polyclonal and monoclonal antibodies, and rigorous screening for cross-reactivity against relevant structural analogs. The experimental protocols detailed in this guide provide a solid foundation for such development and validation efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Bromophenoxy)acetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-Bromophenoxy)acetonitrile, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is critical to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors, mists, or dust.

In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into a designated, labeled hazardous waste container. Ensure the area is well-ventilated during cleanup.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes the properties of a closely related compound, 4-Bromophenylacetonitrile, to provide an indication of its characteristics.

PropertyValue
Molecular Formula C₈H₆BrN
Molecular Weight 196.05 g/mol
Physical State Liquid
Boiling Point Not Available
Melting Point 47.00 - 49.00 °C
Hazard Class 6.1 (Toxic)
UN Number UN3449
Packing Group I

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • All waste containing this compound, including residual amounts in containers, contaminated lab supplies (e.g., pipette tips, weighing boats), and absorbent materials from spills, must be treated as hazardous waste.

  • This waste must be collected in a dedicated container specifically labeled for "Halogenated Organic Waste".[1] Do not mix with non-halogenated organic waste.[1]

  • The container should be made of a chemically resistant material, be kept tightly closed when not in use, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Indicate the approximate quantities of each component.

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment to prevent the spread of material in case of a leak.

4. Professional Disposal:

  • The disposal of halogenated organic compounds like this compound must be handled by a licensed and approved hazardous waste disposal facility.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.

  • The primary method of disposal for such compounds is typically high-temperature incineration at a facility equipped with the necessary emission control systems to handle halogenated materials.[2]

5. Personal Protective Equipment (PPE) Disposal:

  • Any PPE that has been contaminated with this compound, such as gloves, must be disposed of as hazardous waste.[4] Place contaminated gloves and other disposable PPE into the same halogenated organic waste container.

Disposal Process Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Contingency start Start: Handling This compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated: - Unused Reagent - Contaminated Labware - Spill Debris fume_hood->waste_generated collect_waste Collect in Designated 'Halogenated Organic Waste' Container waste_generated->collect_waste label_container Label Container with: - 'Hazardous Waste' - Chemical Name - Quantity collect_waste->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs professional_disposal Arrange for Pickup by Licensed Waste Disposal Service contact_ehs->professional_disposal incineration Final Disposal: High-Temperature Incineration professional_disposal->incineration spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect into Hazardous Waste Container absorb->collect_spill collect_spill->label_container

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2-(4-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Bromophenoxy)acetonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is extrapolated from data on structurally analogous chemicals, such as various brominated organic compounds and acetonitriles. It is imperative to handle this compound as a hazardous substance.[1]

Hazard Profile and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include potential toxicity if ingested, inhaled, or in contact with skin. It may also cause irritation to the skin, eyes, and respiratory system.[1][2] Thermal decomposition can release highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[1]

A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. A face shield may be necessary for operations with a high risk of splashing.[3]To protect eyes and face from splashes and airborne particles.[3]
Skin Protection Chemical-resistant gloves (double nitrile or Viton are recommended). A standard, fully buttoned laboratory coat is mandatory.[1][3]To prevent skin contact with the chemical.[3]
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood.[3] For operations that may generate dust, a NIOSH-approved respirator is recommended.[3]To prevent the inhalation of fine powder particles.[3]
Foot Protection Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[3]To protect feet from potential spills.[3]

First Aid Measures

Immediate medical attention is required for all exposure incidents.[4] The following table outlines the appropriate first aid responses.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation occurs or if you feel unwell.[4]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[4][7] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical advice.[4]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[4] Call a physician or poison control center immediately.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Preparation and Engineering Controls:

  • Conduct all weighing and handling of the compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Before starting work, ensure all necessary PPE is donned correctly.

Weighing and Solution Preparation:

  • Don the appropriate PPE as detailed in the table above.

  • Carefully weigh the desired amount of the compound.

  • Slowly add the compound to the solvent to avoid splashing.

  • Ensure the container is securely capped after use.

Spill and Disposal Plan

Spill Response:

  • Evacuate personnel from the immediate spill area.[4]

  • Wear appropriate PPE, including respiratory protection.[6]

  • Absorb the spill with an inert, non-combustible material such as sand or earth.[8]

  • Collect the absorbed material and any contaminated debris into a designated, chemically compatible, and sealed waste container.[1]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water.[1]

  • Place all cleaning materials into the hazardous waste container.[1]

Waste Disposal:

  • Waste Container: Use a clearly labeled, chemically compatible container (e.g., polyethylene carboys) designated for "Halogenated Organic Waste."[1] The container must have a tight-fitting lid and be in good condition.[1]

  • Labeling: Clearly list all chemical constituents and their approximate percentages on the waste tag.[1]

  • Disposal Method: The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility.[1] Do not attempt to dispose of this chemical through other means unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

Handling and Disposal Workflow

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood Proceed when ready prep_safety Ensure Access to Safety Shower/Eyewash prep_hood->prep_safety Proceed when ready handle_weigh Weigh Compound prep_safety->handle_weigh Proceed when ready handle_dissolve Prepare Solution handle_weigh->handle_dissolve spill_evacuate Evacuate Area handle_dissolve->spill_evacuate In case of spill dispose_collect Collect Waste in Labeled Container handle_dissolve->dispose_collect After use spill_contain Contain and Absorb spill_evacuate->spill_contain spill_clean Decontaminate Area spill_contain->spill_clean spill_clean->dispose_collect dispose_store Store in Designated Area dispose_collect->dispose_store dispose_professional Arrange for Professional Disposal dispose_store->dispose_professional

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.